Reveromycin D
Description
This compound has been reported in Streptomyces with data available.
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFNCHDOAZCMT-SFKKXSHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Reveromycin D: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin D is a member of the polyketide family of antibiotics, a group of natural products isolated from the genus Streptomyces. As one of the four originally identified reveromycins (A, B, C, and D), it shares a core structural similarity with its analogues, featuring a characteristic spiroketal moiety. While much of the in-depth research has focused on Reveromycin A, this compound exhibits comparable biological activities, including inhibitory effects on eukaryotic cell growth and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing on comparative data from the reveromycin family to present a complete picture for research and drug development purposes.
Chemical Structure and Physicochemical Properties
The definitive structures of Reveromycins A, B, C, and D were elucidated by Koshino and colleagues in 1992 through spectroscopic analysis, including NMR studies.[1] this compound, like its counterparts, is a complex polyketide characterized by a spiroketal ring system, two carboxylic acid groups, and a succinate ester.[1]
While specific experimental data for the physicochemical properties of this compound are not extensively reported, these can be inferred from the general properties of the reveromycin class and the detailed data available for the closely related Reveromycin A.
Table 1: Physicochemical Properties of Reveromycins
| Property | Reveromycin A (for comparison) | This compound (Inferred) | Reference |
| Molecular Formula | C₃₆H₅₂O₁₁ | Data not available | |
| Molecular Weight | 660.79 g/mol | Data not available | |
| Appearance | Tan solid | Likely a solid | |
| Solubility | Soluble in DMF, DMSO, ethanol, ethyl acetate, methanol | Expected to have similar solubility in organic solvents |
Biological Activity and Mechanism of Action
Reveromycins A, C, and D have been shown to exhibit similar biological effects, which are notably weaker in Reveromycin B. These activities include the inhibition of the mitogenic response induced by epidermal growth factor (EGF), the induction of morphological reversion in transformed cells, and antifungal activity.
The primary molecular target of the reveromycins is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, reveromycins effectively halt protein translation, leading to cell growth arrest and, in some cases, apoptosis.
The acidic microenvironment of certain tissues, such as bone resorption sites, is known to enhance the cellular uptake and activity of Reveromycin A. This pH-dependent activity is attributed to the carboxylic acid moieties in the molecule, which become protonated in acidic conditions, increasing cell permeability. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Reveromycin A.
Table 2: Biological Activities of this compound and Related Compounds
| Activity | This compound | Reveromycin A (for comparison) | Reference |
| Inhibition of EGF-stimulated mitogen response | Active | Active | |
| Morphological reversion of srcts-NRK cells | Active | Active | |
| Antifungal Activity | Active | Active (MIC against various plant pathogenic fungi) | |
| Inhibition of human tumor cell lines | Active | Active |
Signaling Pathway
The inhibitory action of reveromycins on isoleucyl-tRNA synthetase (IleRS) disrupts the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a cascade of downstream effects culminating in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, the methodologies used for its close analogue, Reveromycin A, provide a robust framework for designing experiments with this compound.
Antifungal Activity Assay (Broth Microdilution Method)
This protocol is adapted from studies on the antifungal activity of Reveromycin A against plant pathogenic fungi.
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Preparation of Fungal Inoculum: Fungal strains are cultured on potato dextrose agar (PDA) plates. Mycelial plugs are taken from the edge of an actively growing colony and transferred to potato dextrose broth (PDB). The culture is incubated until a sufficient mycelial mass is obtained. The mycelia are then fragmented and suspended in sterile PDB to a standardized concentration.
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Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in PDB to achieve the desired final concentrations for the assay.
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Microplate Assay: The assay is performed in 96-well microplates. Each well contains the fungal inoculum and a specific concentration of this compound. Control wells containing the fungal inoculum with solvent and without the compound are also included.
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Incubation and Reading: The microplates are incubated under appropriate conditions for fungal growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines, as has been done for Reveromycin A.
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Cell Culture: Human tumor cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (solvent) only.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
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Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance is then measured at a specific wavelength using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
This compound is a promising natural product with significant biological activities, including anticancer and antifungal effects. Its mechanism of action, through the inhibition of isoleucyl-tRNA synthetase, presents a clear target for further investigation and potential therapeutic development. Although much of the detailed experimental work has been conducted on its analogue, Reveromycin A, the strong structural and functional similarities within the reveromycin family provide a solid foundation for future research on this compound. This guide serves as a comprehensive resource for scientists and researchers to understand the core characteristics of this compound and to design further studies to unlock its full therapeutic potential.
References
Discovery and Isolation of Reveromycin D from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin D, a member of the reveromycin family of polyketide antibiotics, is a secondary metabolite produced by the soil actinomycete, Streptomyces sp. SN-593.[1] Like its well-studied counterpart, Reveromycin A, this compound exhibits a range of biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the fermentation of the producing organism, a plausible protocol for the purification of the compound, and summarizes its known biological effects and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and infectious disease, as well as professionals in the pharmaceutical industry.
Introduction
The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for over two-thirds of all known antibiotics.[2] Reveromycins, first isolated in the early 1990s from Streptomyces reveromyceticus SN-593, are a class of polyketide compounds characterized by a unique spiroketal structure.[1][2] The family includes Reveromycins A, B, C, D, and E, which primarily differ in their side chains.[1] While much of the research has focused on Reveromycin A, this compound has been noted to possess similar potent biological activities. This guide focuses specifically on the available technical information regarding this compound.
Fermentation of Streptomyces sp. SN-593 for this compound Production
The production of reveromycins is achieved through submerged batch fermentation of Streptomyces sp. SN-593. While a specific protocol for the exclusive production of this compound has not been detailed in the available literature, the following methodology, adapted from protocols for general reveromycin and other Streptomyces fermentations, can be applied.
Inoculum Preparation
A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.
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Spore Suspension: Spores of Streptomyces sp. SN-593 are harvested from a mature ISP-2 agar slant.
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Seed Culture: The spore suspension is used to inoculate a 250 mL flask containing 100 mL of ISP-2 medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L D-glucose, pH 7.0). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 24 hours.
Production Fermentation
The seed culture is then used to inoculate the production medium.
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Production Medium: An optimized production medium (OPM) for a related reveromycin-producing strain, S. yanglinensis 3-10, contains: 3% soluble starch, 1% soybean meal, 0.75% peptone, 0.025% yeast extract, 0.5 g/L K₂HPO₄·3H₂O, 0.7 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.02 g/L MnSO₄·H₂O, and 0.01 g/L ZnSO₄·7H₂O. Another potential medium is the SY-B medium (1% soluble starch and 0.1% yeast extract).
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Fermentation Parameters: Fermentation is carried out in a suitable fermenter at 28°C. Optimal aeration and agitation are critical for secondary metabolite production. For a 5 L fermenter, an agitation speed of 200 rpm and an aeration rate of 0.75 vvm (volume of air per volume of medium per minute) have been reported to be effective for reveromycin production in a related strain.
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Production Enhancement: The addition of β-carboline compounds, such as BR-1, has been shown to significantly enhance the production of reveromycins in Streptomyces sp. SN-593.
Experimental Workflow for Fermentation
Isolation and Purification of this compound
A multi-step downstream processing protocol is required to isolate and purify this compound from the fermentation broth. The following is a proposed methodology based on the purification of similar polyketides from Streptomyces.
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Extraction: The cell-free supernatant is extracted with an equal volume of ethyl acetate. This process is repeated to ensure maximum recovery of the compound. The organic phases are then pooled.
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Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected and assayed for their biological activity.
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High-Performance Liquid Chromatography (HPLC): Active fractions from the column chromatography are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column with a mobile phase of methanol and water is typically used. The elution of this compound is monitored by UV absorbance.
Experimental Workflow for Isolation and Purification
References
Reveromycin D: A Technical Guide to Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycins are a family of polyketide antibiotics produced by actinomycete bacteria.[1] Among them, Reveromycin D has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the producing organism, fermentation conditions, and biosynthetic pathway of reveromycins, with a focus on the core principles applicable to the production of this compound. Due to the limited availability of specific data for this compound, this guide leverages detailed information from closely related reveromycins and their producing organisms to provide a comprehensive framework for research and development.
The Producing Organism: Actinacidiphila reveromycinica SN-593
The primary producer of the reveromycin complex, including this compound, is the bacterial strain SN-593.[1] Originally classified as Streptomyces sp. SN-593, it has been recently reclassified as Actinacidiphila reveromycinica.[2] This Gram-positive, aerobic, filamentous bacterium is found in soil and is a member of the Actinomycetales order, known for its prolific production of secondary metabolites. Another notable producer of reveromycins (A and B) is Streptomyces yanglinensis 3-10, for which detailed fermentation optimization studies have been conducted.
Fermentation Conditions for Reveromycin Production
Optimizing fermentation parameters is critical for maximizing the yield of reveromycins. While specific quantitative data for this compound production by A. reveromycinica SN-593 is not extensively published, the following sections detail optimized conditions for the production of Reveromycin A and B by the closely related Streptomyces yanglinensis 3-10. These parameters provide a robust starting point for the development of a fermentation process for this compound.
Culture Media
A two-stage fermentation process, involving a seed culture medium and a production medium, is typically employed for Streptomyces cultivation.
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Seed Culture Medium: A rich medium such as ISP Medium 2 (or GYM Medium) is suitable for the initial growth of the inoculum.
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Production Medium: A specialized medium is required to trigger and enhance the production of secondary metabolites like reveromycins.
Table 1: Composition of Seed and Production Media for Reveromycin Production
| Component | Seed Medium (ISP2/GYM) Concentration (g/L) | Production Medium (Optimized for S. yanglinensis 3-10) Concentration (g/L) |
| Glucose | 4.0 | - |
| Yeast Extract | 4.0 | 0.25 |
| Malt Extract | 10.0 | - |
| Soluble Starch | - | 30.0 |
| Peptone | - | 7.5 |
| Soybean Meal | - | 10.0 |
| K₂HPO₄·3H₂O | - | 0.5 |
| KH₂PO₄ | - | 0.7 |
| MgSO₄·7H₂O | - | 0.4 |
| MnSO₄·H₂O | - | 0.02 |
| ZnSO₄·7H₂O | - | 0.01 |
| Agar (for solid medium) | 20.0 | - |
| pH | 7.2 | 6.57–6.8 |
Optimal Fermentation Parameters
The physical and chemical environment of the fermentation process plays a crucial role in the final product yield.
Table 2: Optimized Fermentation Parameters for Reveromycin Production by S. yanglinensis 3-10
| Parameter | Optimal Value |
| Temperature | 28°C |
| Agitation Speed | 200 rpm |
| Aeration Rate | 0.75 vvm |
| pH | 6.57–6.8 |
| Incubation Time | 72 hours |
| Dissolved Oxygen | >20% |
Experimental Protocols
Fermentation Protocol (Based on S. yanglinensis 3-10)
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Inoculum Preparation:
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Prepare a spore suspension of A. reveromycinica SN-593 from a mature agar plate (e.g., ISP2 medium).
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Inoculate a 250 mL flask containing 50 mL of seed medium (ISP2/GYM broth) with the spore suspension.
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Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
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Production Fermentation:
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Inoculate a 2 L baffled flask containing 1 L of the production medium with the seed culture (5-10% v/v).
-
Incubate under the optimized conditions: 28°C, 200 rpm.
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Monitor the pH and dissolved oxygen levels throughout the fermentation.
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Harvest the culture broth after 72 hours for extraction.
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Extraction and Purification Protocol
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Extraction:
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Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 15 minutes).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
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Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
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Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions.
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Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.
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Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to obtain pure this compound.
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Biosynthetic Pathway of Reveromycins
Reveromycins are polyketides, synthesized by a type I polyketide synthase (PKS) system. The biosynthetic pathway of Reveromycin A has been elucidated and serves as a model for understanding the formation of other reveromycins, including this compound. The key steps involve the assembly of a polyketide chain from simple acyl-CoA precursors, followed by a series of post-PKS modifications including cyclization, hydroxylation, and glycosylation.
The diagram below illustrates the general biosynthetic pathway leading to the reveromycin core structure. The formation of this compound would involve specific tailoring enzymes acting on a common intermediate.
Caption: Generalized biosynthetic pathway of reveromycins.
Experimental and Logical Workflows
The following diagram outlines the general workflow for the production and isolation of this compound.
References
An In-Depth Technical Guide to the Biosynthetic Pathway of Reveromycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycins are a family of polyketide natural products exhibiting a range of potent biological activities, including antifungal, anti-inflammatory, and anticancer properties. Reveromycin D, a member of this family, shares the characteristic spiroacetal core structure and polyene carboxylic acid side chains. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the biosynthesis of this compound, including a detailed analysis of the gene cluster, the polyketide synthase assembly line, post-PKS modifications, and the regulatory networks that govern its production.
The Reveromycin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large, contiguous gene cluster found in the producing organism, Actinacidiphila reveromycinica SN-593. The entire cluster spans approximately 91 kilobases and contains a suite of genes encoding the polyketide synthases (PKSs), tailoring enzymes, regulatory proteins, and transport functions.[1]
Gene Organization and Putative Functions
The core of the biosynthetic machinery is comprised of four large Type I polyketide synthase genes: revA, revB, revC, and revD.[1] These are flanked by a cohort of genes responsible for post-PKS modifications, precursor supply, and regulation. A summary of the genes and their putative functions within the reveromycin gene cluster is provided below.
Table 1: Genes of the Reveromycin Biosynthetic Cluster and Their Putative Functions.
| Gene | Proposed Function |
| PKS Genes | |
| revA | Polyketide Synthase |
| revB | Polyketide Synthase |
| revC | Polyketide Synthase |
| revD | Polyketide Synthase |
| Post-PKS Modification Genes | |
| revE | Acyl-CoA synthetase |
| revF | Enoyl-CoA hydratase/isomerase |
| revG | Dihydroxy ketone synthase |
| revH | Acyl-CoA dehydrogenase |
| revI | Cytochrome P450 monooxygenase (C18-hydroxylase) |
| revJ | Spiroacetal synthase |
| revK | Thioesterase |
| revL | Acyltransferase |
| revM | Methyltransferase |
| revN | Oxidoreductase |
| Precursor Biosynthesis Genes | |
| revO | Acyl-CoA carboxylase, alpha subunit |
| revP | Acyl-CoA carboxylase, beta subunit |
| Regulatory and Transport Genes | |
| revQ | SARP-family transcriptional regulator |
| revR | ABC transporter, ATP-binding protein |
| revS | ABC transporter, permease protein |
| revT | TetR-family transcriptional regulator |
| revU | LuxR-family transcriptional regulator |
The Polyketide Synthase (PKS) Assembly Line
The carbon skeleton of this compound is assembled by a modular Type I PKS system encoded by the revA, revB, revC, and revD genes. This assembly line functions in a co-linear fashion, where each module is responsible for the incorporation and modification of a specific extender unit. While a definitive module-by-module analysis with experimentally verified extender units for this compound is not yet published, a bioinformatic analysis of the acyltransferase (AT) domain specificities allows for a predicted assembly pathway.
The loading module is predicted to be primed with a propionyl-CoA starter unit. The subsequent elongation modules are predicted to incorporate a series of malonyl-CoA and methylmalonyl-CoA extender units to construct the polyketide chain. The specific sequence and modifications at each step are determined by the enzymatic domains within each module, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.
Post-PKS Modifications: Tailoring the Polyketide Backbone
Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the intermediate to yield the final structure of this compound. These modifications are critical for its biological activity.
Spiroacetal Formation
A key feature of the reveromycins is their characteristic spiroacetal core. This structure is formed through a series of enzymatic reactions catalyzed by RevG and RevJ.[2]
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RevG (Dihydroxy ketone synthase): This enzyme is proposed to catalyze the formation of a dihydroxy ketone intermediate from an acyclic precursor.
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RevJ (Spirocetal synthase): Following the action of RevG, RevJ facilitates the stereospecific cyclization of the dihydroxy ketone intermediate to form the 6,6-spiroacetal ring system.[2]
Hydroxylation and Hemisuccinylation
The later steps of the biosynthesis involve hydroxylation and the addition of a hemisuccinate moiety.
-
RevI (Cytochrome P450): This enzyme has been characterized as a C18-hydroxylase, which introduces a hydroxyl group at the C-18 position of the reveromycin scaffold. This hydroxylation is a prerequisite for the subsequent attachment of the hemisuccinate group.[3]
-
Hemisuccinylation: The enzyme responsible for the final hemisuccinylation step has not been definitively identified but is presumed to be encoded within the gene cluster.
The overall biosynthetic pathway can be visualized as a multi-step process from precursor molecules to the final complex structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of Reveromycin Biosynthesis
The production of this compound is tightly regulated at the transcriptional level by at least two key regulatory proteins encoded within the gene cluster: RevQ and RevU.
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RevQ: This protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family of transcriptional activators. Overexpression of revQ has been shown to increase the production of reveromycin, indicating its role as a positive regulator.
-
RevU: A LuxR-family transcriptional regulator, RevU, has been identified as a receptor for β-carboline compounds, which act as chemical signals to induce reveromycin production. This suggests a complex interplay between the producing organism and its environment in controlling the biosynthesis of this antibiotic.
Quantitative Data
The following table summarizes the available quantitative data related to the biosynthesis of reveromycin derivatives.
Table 2: Kinetic Parameters and Production Titers for Reveromycin Biosynthesis.
| Enzyme/Strain | Substrate | Parameter | Value | Reference |
| P450revI-A241L mutant | Reveromycin T | Km | 0.90 ± 0.10 µM | |
| kcat | 25.7 ± 2.5 min-1 | |||
| kcat/Km | 28.9 min-1 µM-1 | |||
| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI | - | Reveromycin A Titer | 1.13 mg L-1 | |
| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L | - | 17-hydroxy-RM-T Titer | 0.34 mg L-1 | |
| - | 17-hemisuccinyloxy-RM-T Titer | 0.47 mg L-1 | ||
| A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L/revQ | - | 17-hemisuccinyloxy-RM-T Titer | 5.18 mg L-1 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Gene Disruption
Gene disruption is a fundamental technique used to elucidate the function of specific genes in a biosynthetic pathway. A common method for gene disruption in Streptomyces and related actinomycetes is PCR-targeted gene replacement.
Caption: Workflow for gene disruption in A. reveromycinica.
Detailed Steps:
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Construction of the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.
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Protoplast Formation: Mycelia of A. reveromycinica are treated with lysozyme to generate protoplasts.
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Transformation: The disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
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Selection and Regeneration: Transformants are selected on regeneration plates containing the appropriate antibiotic.
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Verification: Successful double-crossover homologous recombination events are confirmed by PCR analysis of genomic DNA from the transformants.
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Metabolite Analysis: The culture broth of the mutant strain is analyzed by LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.
Heterologous Expression and In Vitro Enzyme Assays
To characterize the function of individual enzymes, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli. The purified enzymes are then used in in vitro assays.
Caption: Workflow for heterologous expression and in vitro enzyme characterization.
Detailed Steps for RevI Characterization:
-
Gene Cloning and Expression: The revI gene is cloned into an E. coli expression vector (e.g., pET vector) with a His-tag. The resulting plasmid is transformed into an expression strain like E. coli BL21(DE3). Protein expression is induced with IPTG.
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Protein Purification: The His-tagged RevI protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
In Vitro Assay: The purified RevI enzyme is incubated with its substrate (e.g., Reveromycin T), a P450 reductase partner, and an NADPH-regenerating system.
-
Product Analysis: The reaction mixture is extracted with an organic solvent, and the products are analyzed by LC-MS to identify the hydroxylated product and to quantify its formation.
-
Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Km and kcat) of the enzyme can be determined.
Conclusion
The biosynthetic pathway of this compound is a complex and fascinating example of microbial secondary metabolism. The elucidation of the functions of the genes within the biosynthetic cluster, the intricate assembly of the polyketide backbone by the PKS machinery, and the subsequent tailoring reactions provide a solid foundation for future research. This knowledge is invaluable for drug development professionals seeking to generate novel reveromycin analogs with improved therapeutic properties through targeted genetic engineering of this remarkable biosynthetic pathway. Further characterization of the PKS modules and the remaining uncharacterized enzymes in the pathway will undoubtedly open up new avenues for the production of novel bioactive compounds.
References
Antifungal Spectrum of Reveromycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D is a polyketide natural product belonging to the reveromycin family, which are known for their diverse biological activities. While its congeners, Reveromycin A and B, have been more extensively studied for their antifungal properties against various plant pathogens, this compound has also demonstrated antifungal activity. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide also draws upon information from closely related reveromycins to provide a broader context for its potential antifungal applications.
Antifungal Spectrum
Quantitative data on the antifungal activity of this compound is scarce in the available scientific literature. However, studies on Reveromycin A and B provide insights into the potential spectrum of activity for this class of compounds. The antifungal efficacy of reveromycins is notably influenced by pH, with greater activity observed under acidic conditions.
Table 1: Antifungal Activity of Reveromycin A against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) at pH 4.5 | EC50 (µg/mL) at pH 5.5 | EC50 (µg/mL) at pH 7.0 |
| Botrytis cinerea | 0.10 | 0.42 | 14.04 |
| Mucor hiemalis | 0.88 | 1.76 | 53.35 |
| Rhizopus stolonifer | 0.25 | 0.85 | 25.65 |
| Sclerotinia sclerotiorum | 0.15 | 0.65 | 19.85 |
Table 2: Antifungal Activity of Reveromycin B against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) at pH 4.5 | EC50 (µg/mL) at pH 5.5 | EC50 (µg/mL) at pH 7.0 |
| Botrytis cinerea | 1.15 | 6.12 | >100 |
| Mucor hiemalis | 5.49 | 35.46 | >100 |
| Rhizopus stolonifer | 2.55 | 15.25 | >100 |
| Sclerotinia sclerotiorum | 1.85 | 10.55 | >100 |
Note: Data for this compound is not currently available in the cited literature. The tables above summarize the activity of Reveromycin A and B for comparative purposes.
Mechanism of Action
The primary antifungal mechanism of the reveromycin class of compounds, including this compound, is the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation.
By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule. This mimics a state of amino acid starvation within the fungal cell, triggering a cascade of downstream cellular responses. One of the key pathways activated is the General Amino Acid Control (GCN) pathway.
GCN Signaling Pathway Activation
The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle. This accumulation is sensed by the protein kinase Gcn2, which becomes activated. Activated Gcn2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces the overall rate of protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor Gcn4. The newly synthesized Gcn4 then translocates to the nucleus and activates the transcription of a wide array of genes involved in amino acid biosynthesis and stress response, as the cell attempts to compensate for the perceived amino acid deficiency. However, the persistent inhibition of IleRS by this compound ultimately leads to cell growth arrest and, at sufficient concentrations, cell death.
Caption: Inhibition of IleRS by this compound activates the GCN pathway.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Materials and Reagents
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
2. Preparation of Media and Reagents
-
RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions, buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and store at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
3. Inoculum Preparation
-
Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 cells/mL.
-
-
Filamentous Fungi (e.g., Aspergillus spp.):
-
Subculture the mold on a PDA plate and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 20 and scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 104 conidia/mL using a hemocytometer.
-
4. Assay Procedure
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in these wells will be 200 µL.
-
Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.
5. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.
-
For yeasts, the MIC is often read as the concentration that produces an approximately 50% reduction in turbidity as determined visually or with a microplate reader.
-
For filamentous fungi, the MIC is typically the lowest concentration at which no visible growth is observed.
Caption: A generalized workflow for determining antifungal susceptibility.
Conclusion
This compound holds promise as an antifungal agent due to its targeted mechanism of action against isoleucyl-tRNA synthetase, a validated fungal target. While specific quantitative data on its antifungal spectrum remains limited, the information available for related reveromycins suggests potential activity against a range of fungal pathogens, particularly under acidic conditions. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the antifungal properties of this compound. Future research should focus on generating comprehensive MIC data against a broad panel of clinically relevant fungi and further elucidating the downstream signaling pathways affected by this compound to fully understand its therapeutic potential.
Reveromycin D: A Technical Guide to its Inhibition of EGF-Stimulated Mitogen Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Reveromycin D's inhibitory effects on the epidermal growth factor (EGF)-stimulated mitogen response. This compound, a polyketide antibiotic, has been identified as a potent inhibitor of eukaryotic cell proliferation. Its primary mechanism of action is the specific inhibition of isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis. This inhibition leads to a cascade of downstream effects, including the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent cell cycle arrest, primarily in the G1 phase. This document details the molecular mechanisms, presents quantitative data on its biological activities, provides comprehensive experimental protocols for studying its effects, and visualizes the key signaling pathways and experimental workflows.
Introduction
The epidermal growth factor (EGF) and its receptor (EGFR) play a pivotal role in regulating cell growth, proliferation, and differentiation. The binding of EGF to EGFR initiates a complex signaling cascade, with the Ras-Raf-MEK-ERK (MAPK) pathway being a central axis for transmitting mitogenic signals from the cell surface to the nucleus. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Reveromycins are a class of polyketide antibiotics produced by Streptomyces sp. that have demonstrated significant biological activities, including antifungal and antitumor properties. This compound, along with its analogues Reveromycin A and C, has been shown to inhibit the EGF-stimulated mitogen response in various cell lines. This guide focuses on the specific inhibitory actions of this compound, providing a detailed technical overview for researchers in cell biology and drug discovery.
Mechanism of Action of this compound
The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS) , a class I aminoacyl-tRNA synthetase.[1][2] IleRS is responsible for the crucial first step of protein synthesis: the charging of tRNA with the amino acid isoleucine. By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[3]
This inhibition of protein synthesis has profound downstream consequences, particularly on signaling pathways that rely on the rapid synthesis of regulatory proteins. The EGF-stimulated mitogen response is highly dependent on the synthesis of cyclins and other cell cycle regulatory proteins. By cutting off the supply of newly synthesized proteins, this compound effectively shuts down the proliferative signals initiated by EGF.
Inhibition of the EGF-Stimulated Mitogen Response
The EGF-stimulated mitogen response is a cascade of events that ultimately leads to cell division. A key component of this pathway is the MAPK/ERK cascade. Upon EGF binding, the EGFR autophosphorylates, creating docking sites for adaptor proteins that activate Ras. Ras, in turn, activates a kinase cascade consisting of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive the expression of genes required for cell cycle progression.
This compound disrupts this pathway primarily through the inhibition of protein synthesis, which is essential for the production of key regulatory proteins like cyclins (e.g., Cyclin D1) that are necessary for the G1 to S phase transition. This leads to an arrest of the cell cycle in the G1 phase.
Data Presentation
The following tables summarize the quantitative data available for Reveromycin A, a close and functionally similar analog of this compound. These values provide a strong indication of the potency of this compound.
| Biological Activity | Compound | Cell Line | Parameter | Value | Reference |
| Inhibition of Mitogen Response | Reveromycin A, C, D | Balb/MK | EGF-stimulated mitogenesis | Inhibitory Activity Observed | [3] |
| Inhibition of Cell Proliferation | Reveromycin A | BG-1 (human ovarian carcinoma) | TGF-α-induced proliferation | 30-300 nM (concentration range) | [4] |
| Biochemical Activity | Compound | System | Parameter | Effect | Reference |
| Protein Synthesis | Reveromycin A | Eukaryotic cells (in vitro) | General protein synthesis | Selective inhibitor | |
| Enzyme Inhibition | Reveromycin A | Isoleucyl-tRNA synthetase | Enzyme activity | Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the EGF-stimulated mitogen response.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) in response to EGF stimulation and its inhibition by this compound.
Materials:
-
Cell line (e.g., Balb/MK, A431, or other EGF-responsive cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Protein Synthesis Assay
This protocol measures the rate of protein synthesis by monitoring the incorporation of a labeled amino acid analog.
Materials:
-
Cell line
-
Cell culture medium
-
This compound
-
EGF
-
L-[³⁵S]methionine or a non-radioactive alternative like O-propargyl-puromycin (OPP) with a corresponding detection kit (e.g., Click-iT™ OPP Alexa Fluor™ Protein Synthesis Assay Kit).
-
Trichloroacetic acid (TCA) for radioactive method
-
Scintillation counter or fluorescence microscope/plate reader for non-radioactive method
Procedure (using non-radioactive OPP):
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate.
-
Serum-starve cells as required.
-
Pre-treat with this compound or vehicle for the desired time.
-
Stimulate with EGF.
-
-
Labeling:
-
Add OPP to the culture medium and incubate for 30-60 minutes to allow incorporation into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
-
Detection:
-
Perform the click reaction by adding the fluorescent azide detection reagent.
-
Incubate in the dark for 30 minutes.
-
-
Analysis:
-
Wash the cells.
-
Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence in this compound-treated cells indicates inhibition of protein synthesis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line
-
Cell culture medium
-
This compound
-
EGF
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to sub-confluency.
-
Synchronize cells if necessary (e.g., by serum starvation).
-
Treat cells with this compound or vehicle for a period corresponding to at least one cell cycle (e.g., 24-48 hours).
-
Stimulate with EGF as required.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells and prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak in this compound-treated samples indicates a G1 cell cycle arrest.
-
Mandatory Visualizations
Signaling Pathways
Caption: EGF-stimulated MAPK signaling pathway and the point of inhibition by this compound.
Experimental Workflows
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound presents a compelling case as a potent inhibitor of the EGF-stimulated mitogen response. Its well-defined mechanism of action, centered on the inhibition of isoleucyl-tRNA synthetase and the subsequent blockade of protein synthesis, offers a clear rationale for its anti-proliferative effects. The data, primarily from its close analog Reveromycin A, demonstrates efficacy in the nanomolar range for inhibiting growth factor-driven cell proliferation. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound on the MAPK/ERK signaling cascade and cell cycle progression. Further research to determine the precise IC50 values of this compound on key signaling nodes such as ERK phosphorylation will be crucial for its continued development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricate cellular effects of this compound.
References
- 1. Receptor Level Mechanisms Are Required for Epidermal Growth Factor (EGF)-stimulated Extracellular Signal-regulated Kinase (ERK) Activity Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation and Activation of RhoA by ERK in Response to Epidermal Growth Factor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]
- 4. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Protein Synthesis Inhibition by Reveromycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycins are a class of polyketide antibiotics known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects. This technical guide focuses on the in vitro protein synthesis inhibition by Reveromycin D. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, extensive research on its close structural analog, Reveromycin A, provides a strong framework for understanding its mechanism of action. This document synthesizes the available information, primarily leveraging data from Reveromycin A studies to elucidate the core mechanism of action, provide detailed experimental protocols for relevant assays, and present the inhibitory effects in a structured format. The primary molecular target is identified as isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the initiation of protein synthesis.
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
The primary mechanism by which Reveromycin A, and by extension this compound, inhibits protein synthesis is through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4][5]. IleRS is a vital enzyme responsible for the charging of tRNA with isoleucine, a critical step in the translation process.
Reveromycin A acts as a competitive inhibitor, binding to the tRNAIle binding site on the IleRS enzyme. This binding event is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP). By occupying the tRNA binding site, Reveromycin A prevents the productive binding of tRNAIle, thereby halting the aminoacylation process and subsequent protein synthesis.
The following diagram illustrates the proposed inhibitory mechanism of Reveromycin A on IleRS, which is presumed to be the same for this compound.
Caption: Mechanism of IleRS inhibition by Reveromycin.
Quantitative Data on In Vitro Protein Synthesis Inhibition
Table 1: Inhibitory Activity of Reveromycin A
| Assay Type | Target | Organism/System | IC50 | Reference |
| Isoleucyl-tRNA Synthetase Activity | Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | 8 ng/mL | |
| In Vitro Protein Synthesis | Eukaryotic Translation Machinery | Rabbit Reticulocyte Lysate | Not explicitly stated, but potent inhibition observed |
Note: The IC50 value for IleRS inhibition by Reveromycin A highlights its potent activity. It is anticipated that this compound exhibits a similar level of potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro protein synthesis inhibition by Reveromycin A, which are directly applicable for the study of this compound.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Objective: To determine the dose-dependent inhibitory effect of this compound on the synthesis of a reporter protein.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
Amino acid mixture (minus methionine if using 35S-methionine for detection)
-
35S-Methionine (for radioactive detection) or Luciferase Assay Reagent (for luminescence detection)
-
Nuclease-free water
-
Incubator at 30°C
-
Scintillation counter or Luminometer
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).
-
Initiate the translation reaction by adding the radiolabeled amino acid or by placing the tubes at 30°C.
-
Incubate the reactions for a specified time (e.g., 90 minutes) at 30°C.
-
Stop the reaction by placing the tubes on ice or by adding a stop solution.
-
For radioactive detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filters, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence detection: Take an aliquot of the reaction mixture, add the luciferase assay reagent, and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: In Vitro Translation Assay Workflow.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This enzyme-based assay directly measures the inhibition of IleRS activity.
Objective: To quantify the inhibitory effect of this compound on the aminoacylation of tRNAIle by IleRS.
Materials:
-
Purified or partially purified eukaryotic IleRS
-
This compound
-
3H- or 14C-labeled Isoleucine
-
tRNA mixture containing tRNAIle
-
ATP
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and labeled isoleucine.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Add the purified IleRS enzyme to each tube.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the tRNA mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a TCA-impregnated glass fiber filter.
-
Wash the filters extensively with cold TCA to remove unincorporated labeled isoleucine.
-
Dry the filters and measure the radioactivity retained on the filters (representing the labeled isoleucyl-tRNAIle) using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: IleRS Inhibition Assay Workflow.
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on protein synthesis is a direct consequence of its effect on the core translational machinery. There is currently no evidence to suggest that this compound modulates specific upstream signaling pathways to exert its inhibitory effect on protein synthesis. The logical relationship is a direct, causal chain of events.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin D: A Technical Guide to the Morphological Reversion of srcts-NRK Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental basis of the morphological reversion of v-Src-transformed Normal Rat Kidney (srcts-NRK) cells induced by Reveromycin D. This document provides a comprehensive overview of the underlying molecular pathways, detailed experimental protocols, and quantitative data to support further research and development in oncology and cell biology.
Core Concept: Reversion of Transformed Phenotype
The transformation of cells by the v-Src oncogene leads to characteristic morphological changes, including a rounded cell shape, loss of actin stress fibers, and anchorage-independent growth. This compound, a potent inhibitor of protein synthesis, has been demonstrated to reverse these changes, causing the cells to revert to a flattened, non-transformed phenotype with well-organized actin stress fibers. This phenomenon provides a valuable model for studying the signaling pathways that maintain the transformed state and for identifying potential therapeutic agents that can induce cancer cell redifferentiation.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
This compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging isoleucine to its cognate tRNA during protein synthesis.[1][2][3] By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[1][3] This non-specific inhibition of protein synthesis is the initiating event that leads to the downstream effects on cell morphology and cytoskeletal organization. The effects of Reveromycin A, C, and D on eukaryotic cells are reported to be closely similar.
Data Presentation: Biological Activities of Reveromycin A Derivatives
| Compound | Morphological Reversion of srcts-NRK cells | Inhibition of Isoleucyl-tRNA Synthetase (IC50) | Inhibition of in vitro Protein Synthesis (IC50) |
| Reveromycin A | Active | Data not specified | Data not specified |
| Derivative 1 (C5-hydroxyl modified) | Inactive | Inactive | Inactive |
| Derivative 2 (C24-carboxyl modified) | Inactive | Inactive | Inactive |
Note: Specific IC50 values for the morphological reversion assay were not provided in the available literature. The table indicates the qualitative activity.
Signaling Pathway to Morphological Reversion
The inhibition of protein synthesis by this compound triggers a cascade of events that ultimately leads to the reorganization of the actin cytoskeleton and a reversal of the transformed phenotype. While the precise, linear pathway from IleRS inhibition to morphological reversion is a subject of ongoing research, the available evidence points to the involvement of the Rho family of GTPases, key regulators of the actin cytoskeleton.
The v-Src oncogene promotes a transformed morphology through the Ras signaling pathway, which in turn is known to influence the activity of Rho GTPases. It is hypothesized that the inhibition of protein synthesis by this compound disrupts the delicate balance of signaling proteins that maintain the v-Src-induced transformed state. This disruption likely leads to the reactivation of RhoA-mediated signaling pathways, which are essential for the formation of actin stress fibers and the establishment of a flattened, adherent cell morphology.
Diagram: Proposed Signaling Pathway of this compound-Induced Morphological Reversion
Caption: Proposed signaling cascade from this compound to morphological reversion.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in assessing the morphological reversion of srcts-NRK cells.
Morphological Reversion Assay
This assay qualitatively and quantitatively assesses the ability of a compound to revert the transformed morphology of srcts-NRK cells.
Materials:
-
srcts-NRK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Incubator (33°C and 39°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Culture: Culture srcts-NRK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells at 33°C (permissive temperature for v-Src activity) to exhibit the transformed phenotype (rounded morphology). For a negative control (non-transformed phenotype), culture a parallel set of cells at 39°C (non-permissive temperature).
-
Cell Seeding: Trypsinize the cells and seed them into 96-well microtiter plates at a density of 2 x 10^4 cells/well in 200 µL of culture medium.
-
Incubation: Incubate the plates at 33°C for 4 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the plates for 17-24 hours at 33°C.
-
Microscopic Analysis: Observe the cells under an inverted microscope. The morphological reversion is characterized by a change from a rounded, refractile morphology to a flattened, fibroblast-like morphology.
-
Quantification: To quantify the effect, count the number of cells with a reverted (normal, flat) morphology and the total number of cells in several random fields of view for each concentration. The activity is represented as the percentage of reverted cells in the total cell population.
Diagram: Experimental Workflow for Morphological Reversion Assay
Caption: Workflow for the srcts-NRK morphological reversion assay.
Actin Cytoskeleton Staining
This protocol is used to visualize the organization of the actin cytoskeleton within the cells.
Materials:
-
srcts-NRK cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed srcts-NRK cells on glass coverslips in a petri dish. Culture and treat with this compound as described in the morphological reversion assay.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei. In reverted cells, a clear network of actin stress fibers will be visible, whereas in transformed cells, actin will be more diffuse or organized into punctate structures.
Conclusion
This compound serves as a valuable tool for studying the molecular mechanisms that underpin cellular transformation. Its ability to induce a striking morphological reversion in srcts-NRK cells through the inhibition of protein synthesis highlights the dynamic nature of the transformed phenotype and its dependence on the continuous expression of key regulatory proteins. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling pathways involved and to explore the potential of targeting protein synthesis as a therapeutic strategy in cancer. Further studies are warranted to precisely quantify the dose-dependent effects of this compound and to definitively map the signaling intermediates that link the inhibition of isoleucyl-tRNA synthetase to the reorganization of the actin cytoskeleton.
References
Methodological & Application
Application Notes and Protocols: Isolating Reveromycin D from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin D is a polyketide metabolite produced by Streptomyces sp. SN-593 with potential applications in drug development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture. The methodology covers fermentation of the bacterial strain, solvent extraction of the culture broth, and purification of the target compound using chromatographic techniques. This protocol is intended to provide a comprehensive guide for researchers to obtain this compound for further biological and pharmacological studies.
Introduction
Reveromycins are a family of structurally related polyketides produced by Streptomyces sp. SN-593. This family includes Reveromycin A, B, C, D, and E, which primarily differ in the nature of their C-18 side chains. This compound, in particular, is of interest for its potential biological activities. The isolation of a specific Reveromycin analogue requires a multi-step process involving microbial fermentation, extraction, and high-resolution chromatographic separation. This protocol outlines a reproducible method for the isolation of this compound.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, Table 1 provides a general overview of the expected outcomes at each stage of the isolation process based on typical secondary metabolite purification from Streptomyces cultures.
Table 1: Expected Yields and Purity at Different Isolation Stages
| Stage | Input Material | Output Material | Expected Yield Range | Estimated Purity of this compound |
| Fermentation | Streptomyces sp. SN-593 inoculum | Culture Broth | Variable | Low (mixture of metabolites) |
| Extraction | Culture Broth Supernatant | Crude Ethyl Acetate Extract | 100 - 500 mg/L | 1 - 5% |
| Column Chromatography | Crude Ethyl Acetate Extract | Enriched Reveromycin Fraction | 50 - 150 mg/L | 20 - 40% |
| Preparative HPLC | Enriched Reveromycin Fraction | Purified this compound | 5 - 20 mg/L | >95% |
Experimental Protocols
Fermentation of Streptomyces sp. SN-593
This protocol describes the cultivation of Streptomyces sp. SN-593 for the production of this compound.
Materials:
-
Streptomyces sp. SN-593 culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., SY-B medium)[1]
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed culture medium with Streptomyces sp. SN-593 from a stock culture. Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate the production culture medium with the seed culture (typically a 5% v/v inoculum).
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Production of Reveromycins can be monitored by analytical HPLC-MS.
Extraction of this compound
This protocol details the extraction of the Reveromycin mixture from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvesting: After the incubation period, harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with equal volumes of ethyl acetate.
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This section describes a two-step chromatographic procedure for the purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography (Optional Pre-purification)
This step can be used to enrich the Reveromycin fraction and remove highly polar and non-polar impurities.
Materials:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, v/v)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing Reveromycins.
-
Pooling and Concentration: Pool the fractions containing the Reveromycin mixture and concentrate using a rotary evaporator.
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
This is the final step to isolate pure this compound from the enriched fraction. The following is a suggested starting method based on analytical separations of Reveromycins.[2] Optimization may be required.
Materials:
-
Enriched Reveromycin fraction
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative reverse-phase HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the enriched Reveromycin fraction in a minimal amount of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.01% TFA). Filter the sample through a 0.45 µm filter.
-
HPLC Separation:
-
Column: Preparative C18 reverse-phase column.
-
Mobile Phase A: Water with 0.01% TFA.
-
Mobile Phase B: Acetonitrile with 0.01% TFA.
-
Gradient: A linear gradient from 10% to 100% Mobile Phase B over 60 minutes.
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV detector at 230 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram. The elution order of Reveromycin analogues will depend on their relative hydrophobicity.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to identify the fraction containing pure this compound. The identity of this compound can be confirmed by its mass spectrum.[3]
-
Final Processing: Pool the pure this compound fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation of this compound.
Purification Logic
Caption: Logical steps in the purification of this compound.
References
Application Notes and Protocols for Reveromycin in Cell Culture Experiments
The following application notes and protocols are therefore based on the well-characterized analogue, Reveromycin A (RM-A) . Given the structural similarity within the Reveromycin family, these protocols can serve as a valuable starting point for researchers investigating Reveromycin D. It is crucial to note that these protocols will likely require optimization for this compound, including determination of optimal concentrations and incubation times.
Introduction to Reveromycin A
Reveromycin A is a polyketide natural product isolated from Streptomyces sp. that exhibits a range of biological activities, including antifungal, anticancer, and anti-osteoporotic effects.[1][2][3] Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[4][5] This inhibition disrupts protein synthesis, leading to cell cycle arrest and apoptosis, particularly in cells within an acidic microenvironment.
Mechanism of Action
Reveromycin A's unique mode of action is pH-dependent. In acidic environments, such as those found in the resorption lacunae of osteoclasts or the microenvironment of some tumors, the carboxylic acid moieties of Reveromycin A become protonated. This increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, it potently and selectively inhibits isoleucyl-tRNA synthetase, an enzyme crucial for incorporating isoleucine into nascent polypeptide chains during protein synthesis. The resulting halt in protein synthesis triggers a cellular stress response, ultimately leading to apoptosis.
Data Presentation: Efficacy of Reveromycin A
The following table summarizes the reported inhibitory concentrations of Reveromycin A in various cell types. Note that the efficacy is highly dependent on the specific cell line and the pH of the culture medium.
| Cell Line/Type | Cell Type | Parameter | Value | Notes |
| Osteoclasts (murine) | Primary cells | Apoptosis Induction | Effective at 10 µM (pH 5.5) | Peak apoptosis observed at 4-6 hours. |
| INA-6 | Multiple Myeloma | Cell Viability | No significant effect up to 1 µM (pH 7.4) | Cytotoxicity is induced at pH 6.4. |
| RPMI8226 | Multiple Myeloma | Cell Viability | No significant effect up to 1 µM (pH 7.4) | Cytotoxicity is induced at pH 6.4. |
| Saccharomyces cerevisiae | Yeast | IC50 (IleRS activity) | 8 ng/mL | Demonstrates potent inhibition of the target enzyme. |
Signaling Pathway
The inhibition of isoleucyl-tRNA synthetase by Reveromycin A leads to the induction of apoptosis through the activation of caspase cascades.
Experimental Protocols
Preparation of Reveromycin Stock Solution
Note: The solubility and stability of this compound may differ from Reveromycin A. It is recommended to perform small-scale solubility tests in various solvents (e.g., DMSO, ethanol).
-
Reconstitution: Prepare a stock solution of Reveromycin A by dissolving it in sterile DMSO to a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
General Cell Culture Treatment Workflow
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of Reveromycin. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Reveromycin concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Reveromycin for the determined optimal time.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA, and collect both the detached and floating cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Caspase Activation
This protocol can be used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: After treatment with Reveromycin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3, -8, or -9) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Conclusion
While specific data for this compound is limited, the provided application notes and protocols for Reveromycin A offer a robust framework for initiating research into this compound. Researchers should proceed with the understanding that optimization of these protocols for this compound will be a critical first step. Careful determination of its solubility, stability, and effective concentration range in various cell lines will be essential for obtaining reliable and reproducible results.
References
- 1. inhibitory-mechanism-of-reveromycin-a-at-the-trna-binding-site-of-a-class-i-synthetase - Ask this paper | Bohrium [bohrium.com]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin A in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific data regarding the application of Reveromycin D in cancer cell line studies. The following application notes and protocols are based on the available research for the closely related compound, Reveromycin A , and are provided as a comprehensive guide for researchers interested in the anti-cancer properties of the Reveromycin family of compounds.
Introduction
Reveromycin A is a polyketide natural product isolated from Streptomyces sp. that has demonstrated significant anti-tumor and pro-apoptotic activities. Its mechanism of action is notably dependent on the acidic tumor microenvironment, making it a compound of interest for targeted cancer therapy. Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), leading to the suppression of protein synthesis and subsequent induction of apoptosis.[1] This document provides a summary of its effects on various cancer cell lines, detailed experimental protocols, and a visualization of its proposed signaling pathway.
Data Presentation: Efficacy of Reveromycin A on Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Reveromycin A are particularly enhanced in acidic environments, a characteristic feature of many solid tumors.
Table 1: Effect of Reveromycin A on Multiple Myeloma (MM) Cell Viability under Acidic Conditions
| Cell Line | Treatment Condition | Concentration (µM) | Incubation Time (h) | Effect on Viability |
| INA-6 | pH 6.4 with Lactic Acid | 1.0 | 24 | Significant cell death induced |
| RPMI8226 | pH 6.4 with Lactic Acid | 1.0 | 24 | Significant cell death induced |
| INA-6 | + 5 mM Metformin | 0.1 | 24 | Induced cell death |
Data summarized from a study on multiple myeloma cell lines where an acidic pH or enhanced lactate production was necessary to observe the cytotoxic effects of Reveromycin A.[1]
Table 2: Induction of Apoptosis by Reveromycin A in Multiple Myeloma (MM) Cell Lines
| Cell Line | Treatment Condition | Concentration (µM) | Incubation Time (h) | Apoptosis Induction |
| INA-6 | pH 6.4 | 1 | 24 | Apoptosis observed via Annexin V/PI staining |
| RPMI8226 | pH 6.4 | 1 | 24 | Apoptosis observed via Annexin V/PI staining |
This table highlights the conditions under which Reveromycin A induces apoptosis in MM cells, as confirmed by flow cytometry.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Reveromycin A's effects on cancer cell lines.
1. Cell Viability Assay (WST-8 Assay)
This protocol is adapted from the methods used to assess the viability of multiple myeloma cell lines treated with Reveromycin A.[1]
-
Materials:
-
Cancer cell lines (e.g., INA-6, RPMI8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reveromycin A (stock solution in DMSO)
-
Lactic acid or HCl to adjust media pH
-
Metformin (optional, to enhance lactate production)
-
96-well cell culture plates
-
WST-8 assay kit (e.g., CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of Reveromycin A in culture medium with the pH adjusted to the desired acidic level (e.g., pH 6.4 with lactic acid). A vehicle control (DMSO) should be prepared in parallel.
-
If investigating the effect of enhanced lactate production, supplement the medium with metformin (e.g., 5 mM).
-
Remove the old medium from the wells and add 100 µL of the prepared Reveromycin A dilutions or control medium.
-
Incubate the plate for the desired duration (e.g., 24 hours).
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry.[1]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Reveromycin A
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture cells in 6-well plates and treat with Reveromycin A (e.g., 1 µM at pH 6.4) for 24 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
3. Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in protein expression levels following treatment with Reveromycin A.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Sp1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
-
Mandatory Visualizations
Signaling Pathway of Reveromycin A in Cancer Cells
References
Application Notes and Protocols for Reveromycin D as an In Vitro Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D is a polyketide natural product that has demonstrated promising antifungal activity. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, quantitative data on its antifungal efficacy, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its antifungal effect through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] IleRS is a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a vital step in protein synthesis. By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential component for protein translation. This inhibition of protein synthesis ultimately results in the cessation of fungal growth and cell death.[1][2]
The inhibition of IleRS and the subsequent amino acid starvation trigger a conserved signaling cascade in fungi known as the General Amino Acid Control (GAAC) pathway, mediated by the Gcn2 kinase and the Gcn4 transcription factor.[3] Activation of the Gcn2-Gcn4 pathway leads to the transcriptional regulation of genes involved in amino acid biosynthesis, autophagy, and stress responses.
Data Presentation
Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | MIC (µg/mL) | MIC (µM) | pH | Reference |
| Candida albicans | 1.88 | 3 | 3.0 |
Note: Data for this compound is limited. The provided data is for the closely related compound Reveromycin A, which shares the same core structure and mechanism of action.
Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cell lines, providing an indication of its potential toxicity to mammalian cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Data Not Available | - | - | - |
Note: Specific IC50 values for this compound against human cell lines were not available in the searched literature. It is crucial to determine the IC50 for this compound in the specific cell lines and conditions being investigated.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Materials:
-
This compound
-
Fungal isolate(s) of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a series of twofold serial dilutions ranging from, for example, 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity (≥50% inhibition). For molds, it is often complete inhibition of growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on human cell lines.
Materials:
-
This compound
-
Human cell line of interest (e.g., HeLa, HepG2)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include untreated control wells and solvent control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
References
Methods for Assessing Reveromycin D Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D is a polyketide antibiotic belonging to the reveromycin family, which are known for their diverse biological activities. While specific data for this compound is limited, its close analog, Reveromycin A, is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4]. This inhibition of protein synthesis is a key mechanism that leads to cytotoxicity and the induction of apoptosis. Accurate assessment of this compound's cytotoxic effects is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview of the methods and detailed protocols for evaluating the cytotoxicity of this compound in various cell lines.
Mechanism of Action
Based on studies of Reveromycin A, the primary mechanism of action for Reveromycins is the inhibition of protein synthesis through the targeting of isoleucyl-tRNA synthetase[1]. This leads to a cascade of cellular events, including cell cycle arrest and ultimately, apoptosis. Research on Reveromycin A has indicated the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the known inhibitory concentrations of the closely related Reveromycin A against its molecular target and its effects on specific cell types. This data can serve as a valuable reference for designing dose-response studies for this compound.
| Compound | Target/Cell Line | Assay | IC50 / Concentration | Reference |
| Reveromycin A | Yeast Isoleucyl-tRNA Synthetase | Enzyme Inhibition Assay | ~2-10 nM | |
| Reveromycin A | Human Isoleucyl-tRNA Synthetase | Enzyme Inhibition Assay | ~2-10 nM | |
| Reveromycin A | Osteoclasts | Apoptosis Induction | 10 µM | |
| Reveromycin A | Saccharomyces cerevisiae | Enzyme Inhibition Assay | 8 ng/mL |
Note: The IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is essential to determine the IC50 for this compound in the specific experimental system being used.
Experimental Protocols
Herein, we provide detailed protocols for key assays to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Target cells (e.g., cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assays
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Caspase activity assay kit (e.g., for caspase-3, -8, or -9)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells for the desired time period.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
Caspase Reaction: Add the caspase substrate conjugated to a colorimetric or fluorometric reporter to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity and compare it to the untreated control.
This assay assesses the integrity of the mitochondrial membrane, which is often compromised during the early stages of apoptosis.
Materials:
-
This compound
-
Target cells
-
Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.
-
Dye Staining: After treatment, incubate the cells with the fluorescent dye according to the manufacturer's instructions.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. A decrease in fluorescence indicates mitochondrial membrane depolarization.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers).
-
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria.
Visualizations
Signaling Pathway of Reveromycin-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Models: Evaluating Reveromycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D belongs to a class of polyketide antibiotics isolated from the genus Streptomyces. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in rodent models, targeting its potential therapeutic effects in osteoporosis and cancer. These guidelines are designed to assist researchers in designing and executing robust preclinical studies.
Important Note on Reveromycin A vs. This compound: The vast majority of published in vivo research has been conducted on Reveromycin A. This compound is a closely related analog, and while the fundamental mechanism of action is expected to be similar, their potencies and pharmacokinetic profiles may differ. The following protocols are based on the available data for Reveromycin A and should be considered a strong starting point for studies with this compound. Researchers should perform dose-response studies to determine the optimal dosage for this compound.
Mechanism of Action
Reveromycin A and its analogs selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3]. This enzyme is crucial for protein synthesis. By blocking the activity of IleRS, Reveromycin induces a halt in protein production, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death)[4]. A key feature of Reveromycin A is its enhanced activity in acidic microenvironments. The molecule's carboxylic acid groups become less polar in acidic conditions, increasing its permeability across cell membranes. This property allows it to preferentially target cells that create acidic microenvironments, such as bone-resorbing osteoclasts and some tumor cells[5].
Signaling Pathway of Reveromycin-Induced Apoptosis
The inhibition of isoleucyl-tRNA synthetase by Reveromycin triggers a cascade of events culminating in apoptosis. This process involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of initiator caspases such as caspase-9 and caspase-8, respectively, which then converge to activate executioner caspases like caspase-3.
Pharmacokinetics and Toxicology
Protocol: Acute Toxicity (LD50 Estimation) Study Design
This protocol outlines a general procedure for estimating the acute toxicity of Reveromycin in rodents.
| Parameter | Specification |
| Animal Species | Mice (e.g., C57BL/6 or BALB/c) or Rats (e.g., Sprague-Dawley) |
| Age/Weight | 6-8 weeks old, 20-25g (mice) or 150-200g (rats) |
| Grouping | 5 animals per dose group, plus a vehicle control group |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) |
| Dose Levels | A range of doses, logarithmically spaced (e.g., 10, 50, 100, 500, 1000 mg/kg) |
| Observation Period | 14 days |
| Parameters Monitored | Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight changes |
| Endpoint | Calculation of LD50 using a recognized statistical method (e.g., Probit analysis) |
In Vivo Experimental Models
Osteoporosis Rodent Model
This model is designed to evaluate the efficacy of Reveromycin in preventing bone loss, a key feature of osteoporosis. An ovariectomy (OVX) induced bone loss model in mice is a standard and well-characterized approach.
-
Animal Model: 8-week-old female ddY or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Perform either a sham operation (laparotomy without ovary removal) or bilateral ovariectomy.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Reveromycin (low dose)
-
OVX + Reveromycin (high dose)
-
-
Drug Administration:
-
Compound: Reveromycin A sodium salt (or this compound).
-
Vehicle: Saline or 20% DMSO in polyethylene glycol-300.
-
Dose: 0.4 to 4 mg/kg body weight.
-
Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily.
-
Duration: 4 weeks, starting one day post-surgery.
-
-
Endpoint Analysis:
-
Micro-Computed Tomography (Micro-CT):
-
After sacrifice, dissect femurs and fix in 10% neutral buffered formalin.
-
Scan the distal femur using a high-resolution micro-CT system.
-
Set scan parameters appropriately for rodent bone (e.g., 50 kVp, 200 µA, 10 µm voxel size).
-
Analyze trabecular bone in the distal femoral metaphysis to quantify parameters such as Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
-
Histology:
-
Decalcify femurs, embed in paraffin, and section.
-
Perform Villanueva-Goldner staining to visualize bone and cellular components.
-
-
Serum Biomarkers:
-
Collect blood at sacrifice and measure markers of bone turnover, such as tartrate-resistant acid phosphatase 5b (TRAP-5b, a marker of bone resorption) and procollagen type I N-terminal propeptide (P1NP, a marker of bone formation).
-
-
| Treatment Group | Route | Dose (mg/kg) | Frequency | Duration | Key Outcome (vs. OVX+Vehicle) |
| Reveromycin A | s.c. | 0.4 | Twice Daily | 4 weeks | Significant prevention of trabecular bone loss |
| Reveromycin A | s.c. | 1.0 | Twice Daily | 4 weeks | Dose-dependent increase in bone density |
| Reveromycin A | s.c. | 4.0 | Twice Daily | 4 weeks | Marked protection of cancellous bone structure |
| Reveromycin A | i.p. | 1.0 | Twice Daily | 14 days | Normalization of bone metabolism in OPG-/- mice |
Cancer Rodent Model (Multiple Myeloma Xenograft)
This protocol describes a human multiple myeloma xenograft model in immunodeficient mice to assess the anti-tumor activity of Reveromycin.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Model Establishment:
-
Surgically implant rabbit femurs subcutaneously in SCID mice (SCID-rab model). This provides a human-like bone microenvironment for the myeloma cells.
-
Allow a 4-week recovery and engraftment period.
-
Inoculate human multiple myeloma cells (e.g., INA6 cell line) directly into the bone marrow cavity of the implanted rabbit femur.
-
Allow 4 weeks for tumor establishment, which can be monitored by measuring human soluble IL-6 receptor in mouse serum.
-
-
Treatment Groups:
-
Vehicle Control
-
Reveromycin
-
-
Drug Administration:
-
Compound: Reveromycin A (or this compound).
-
Vehicle: Saline.
-
Dose: 4 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily.
-
Duration: 18 days.
-
-
Endpoint Analysis:
-
Imaging:
-
Perform soft X-ray and micro-CT imaging of the implanted femurs before and after the treatment period to assess osteolytic lesions.
-
-
Tumor Burden:
-
Measure levels of human soluble IL-6 receptor (sIL-6R) in mouse serum as a surrogate marker for tumor burden.
-
-
Histology:
-
After sacrifice, fix the implanted femur, decalcify, and perform histological analysis (e.g., H&E staining, TRAP staining) to assess tumor infiltration and osteoclast numbers.
-
-
Tumor Volume Measurement (for subcutaneous models):
-
If using a standard subcutaneous xenograft model (injecting tumor cells s.c. into the flank), measure tumor dimensions 2-3 times per week with digital calipers.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (length x width²) / 2.
-
-
| Treatment Group | Animal Model | Cell Line | Route | Dose (mg/kg) | Frequency | Duration | Key Outcome |
| Reveromycin A | SCID-rab | INA6 (MM) | i.p. | 4.0 | Twice Daily | 18 days | Reduced osteolytic lesions and serum sIL-6R levels |
| Reveromycin A | Nude Mice | Ovarian Carcinoma | i.p. | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth |
Conclusion
The provided protocols for osteoporosis and multiple myeloma models offer a robust framework for the in vivo evaluation of this compound. Due to the extensive data available for Reveromycin A, it serves as an excellent surrogate for initial experimental design. Key considerations for successful studies include careful dose-finding and toxicity assessments, adherence to rigorous surgical and animal handling procedures, and the use of quantitative, high-resolution endpoint analyses such as micro-CT. These guidelines, coupled with the provided diagrams and data summaries, should empower researchers to conduct meaningful and reproducible preclinical studies to explore the therapeutic potential of this compound.
References
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subacute toxicity studies of AC-1370 sodium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Purification of Reveromycin D using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D is a polyketide natural product belonging to the reveromycin family, which are known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic properties. As a minor component of the reveromycin complex, obtaining high-purity this compound is crucial for detailed biological evaluation and further drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such complex natural products, offering high resolution and reproducibility.
These application notes provide a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is based on established principles for the purification of polyketides and related natural products, adapted to the specific physicochemical properties of the reveromycin family.
Physicochemical Properties of Reveromycins
Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific data for this compound is limited, information from its close analogue, Reveromycin A, provides valuable insights:
-
Structure: Reveromycins are characterized by a spiroketal core and carboxylic acid moieties, making them acidic compounds.
-
Solubility: Generally, such polyketides exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile, and limited solubility in water.
-
Stability: Reveromycin A has been noted to be sensitive to acidic conditions, which can cause isomerization of the spiroketal core. Therefore, maintaining a neutral or slightly acidic pH during purification is recommended to preserve the integrity of the molecule.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the analytical and preparative HPLC purification of this compound.
Materials and Reagents
-
Crude or partially purified this compound extract
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Syringe filters (0.22 µm, PTFE or nylon)
Equipment
-
Analytical HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Preparative HPLC system with a fraction collector
-
Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Rotary evaporator or lyophilizer
Sample Preparation
-
Accurately weigh the crude or partially purified this compound extract.
-
Dissolve the extract in a minimal amount of DMSO to create a concentrated stock solution.
-
For analytical HPLC, dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
For preparative HPLC, dilute the stock solution with the initial mobile phase to a concentration that prevents precipitation upon injection. The optimal concentration should be determined from solubility tests.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Analytical HPLC Method Development
The initial method development is performed on an analytical scale to optimize the separation conditions before scaling up to preparative HPLC.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm and 275 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating polyketides like this compound.
-
Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase for reversed-phase chromatography. The addition of 0.1% formic acid helps to improve peak shape by ensuring the carboxylic acid moieties of this compound are protonated. This slightly acidic condition is a compromise to maintain stability while achieving good chromatography.
-
Gradient: A broad gradient is used initially to determine the approximate elution time of this compound and to separate it from other components in the crude extract.
-
Detection: Based on the typical UV absorbance of polyketides, monitoring at 235 nm and 275 nm is recommended to ensure the detection of this compound and potential impurities. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength.
Preparative HPLC Protocol
Once the analytical method is optimized and the retention time of this compound is known, the method can be scaled up for preparative purification.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 50-80% B over 40 min) |
| Flow Rate | 20 mL/min (scaled from analytical) |
| Column Temperature | 25 °C |
| Detection | UV at the determined optimal wavelength (e.g., 235 nm) |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Scaling Up Considerations:
-
Flow Rate: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column.
-
Gradient: The gradient duration is typically increased to maintain resolution on the larger column. The gradient profile should be adjusted to focus on the elution of this compound.
-
Sample Loading: The amount of sample that can be loaded onto the preparative column depends on the column dimensions and the resolution between this compound and its closest eluting impurities. It is recommended to perform a loading study to determine the maximum sample load without compromising purity.
Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the chromatogram from the preparative HPLC run.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Assess the purity of the final product by analytical HPLC using the method developed previously.
Data Presentation
The following tables summarize the expected data from the analytical and preparative HPLC purification of this compound.
Table 3: Analytical HPLC Data Summary
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 12.5 | 15 | - |
| This compound | 18.2 | 75 | - |
| Impurity 2 | 21.0 | 10 | - |
Table 4: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Sample Loaded | 100 mg |
| Purified this compound Yield | 65 mg |
| Purity (by analytical HPLC) | >98% |
| Recovery | 87% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Logical Relationship in Method Development
This diagram shows the logical progression from analytical method development to preparative scale purification.
Conclusion
The protocol described in these application notes provides a robust framework for the successful purification of this compound from complex mixtures. By starting with analytical scale method development and systematically scaling up to a preparative method, researchers can obtain high-purity this compound suitable for detailed biological and pharmacological studies. Careful attention to sample preparation, mobile phase composition, and gradient optimization are key to achieving high recovery and purity. The provided workflows and logical diagrams serve as a guide for implementing this purification strategy in a laboratory setting.
Application Notes and Protocols for Mass Spectrometry Analysis of Reveromycin D and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin D is a member of the reveromycin family of polyketide antibiotics produced by certain species of Streptomyces. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. Understanding the metabolism and pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the sensitive and specific quantification of this compound and the identification of its metabolites in complex biological matrices.
These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data presentation, and a discussion of its potential mechanism of action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from an LC-MS/MS analysis of this compound and its putative metabolites in a biological matrix (e.g., plasma or cell lysate) after a 24-hour incubation period. This data is representative of what a typical quantitative analysis would yield.
Table 1: LC-MS/MS Parameters for this compound and its Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 615.35 | 453.25 | 25 | 8.2 |
| Metabolite M1 (Hydroxylated) | 631.35 | 469.25 | 28 | 7.5 |
| Metabolite M2 (Glucuronidated) | 791.40 | 615.35 | 22 | 6.8 |
| Internal Standard (IS) | 629.40 | 467.30 | 25 | 8.3 |
Table 2: Hypothetical Quantitative Analysis of this compound and its Metabolites
| Analyte | Concentration (ng/mL) in Control Sample | Concentration (ng/mL) in Treated Sample (Mean ± SD, n=3) | Fold Change |
| This compound | < LOQ | 152.4 ± 12.1 | - |
| Metabolite M1 (Hydroxylated) | < LOQ | 28.7 ± 3.5 | - |
| Metabolite M2 (Glucuronidated) | < LOQ | 15.2 ± 2.1 | - |
| LOQ: Limit of Quantitation |
Experimental Protocols
The following protocols are generalized methods for the extraction and LC-MS/MS analysis of this compound and its metabolites from biological samples. These should be optimized for specific experimental conditions.
Protocol 1: Sample Preparation and Extraction
This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma or cell culture media.
Materials:
-
Biological sample (plasma, cell lysate, etc.)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen biological samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with data-dependent MS/MS for metabolite identification.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Reveromycin A, a close analog of this compound, has been shown to affect the PI3K/Akt signaling pathway, which is a critical pathway for cell survival, proliferation, and metabolism. It is hypothesized that this compound may exert its biological effects through a similar mechanism.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound and its metabolites.
Caption: General workflow for this compound analysis by LC-MS/MS.
Unveiling the Molecular Architecture of Reveromycin D: An NMR-Based Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to the structural elucidation of Reveromycin D, a polyketide natural product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry, drug discovery, and medicinal chemistry in the comprehensive characterization of this and structurally related compounds.
Introduction
This compound is a member of the reveromycin family of polyketides, which are known for their diverse and potent biological activities. A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the complex stereochemistry and constitution of such natural products in solution. This document outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments and provides the foundational protocols for acquiring and interpreting the spectral data of this compound.
Data Presentation: NMR Spectroscopic Data for this compound
The structural assignment of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound recorded in methanol-d₄. This data is critical for the verification of the compound's identity and for further structural analysis.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in Methanol-d₄. [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | - | - | - | - |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| 4-Me | - | - | - | - |
| 5 | - | - | - | - |
| 6 | - | - | - | - |
| 7 | - | - | - | - |
| 8 | - | - | - | - |
| 8-Me | - | - | - | - |
| 9 | - | - | - | - |
| 10 | - | - | - | - |
| 11 | - | - | - | - |
| 12 | - | - | - | - |
| 12-Me | - | - | - | - |
| 13 | - | - | - | - |
| 14 | - | - | - | - |
| 15 | - | - | - | - |
| 16 | - | - | - | - |
| 17 | - | - | - | - |
| 18 | - | - | - | - |
| 19 | - | - | - | - |
| 20 | - | - | - | - |
| 21 | - | - | - | - |
| 22 | - | - | - | - |
| 22-Me | - | - | - | - |
| 23 | - | - | - | - |
| 24 | - | - | - | - |
| 25 | - | - | - | - |
| 26 | - | - | - | - |
| 27 | - | - | - | - |
| 28 | - | - | - | - |
| 1' | - | - | - | - |
| 2' | - | - | - | - |
| 3' | - | - | - | - |
| 4' | - | - | - | - |
Note: The complete and detailed NMR data, including specific chemical shifts and coupling constants, can be found in the supplementary information of the cited literature.[1]
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated methanol (Methanol-d₄, CD₃OD)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 10-20 mg for ¹³C NMR experiments.
-
Dissolve the sample in approximately 0.6 mL of methanol-d₄ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
-
The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following NMR experiments are essential for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1D NMR Experiments:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Typical Acquisition Parameters (on a 500 MHz Spectrometer):
-
¹H NMR: Spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.
-
¹³C NMR: Spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
-
COSY: 2048 x 256 data points, 8 scans per increment.
-
HSQC: 2048 x 256 data points, 16 scans per increment.
-
HMBC: 2048 x 256 data points, 32 scans per increment, optimized for a long-range coupling of 8 Hz.
-
NOESY: 2048 x 256 data points, 16 scans per increment, with a mixing time of 500-800 ms.
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) before Fourier transformation to improve the signal-to-noise ratio and resolution.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shifts using the residual solvent peak of methanol-d₄ (δH 3.31 ppm, δC 49.0 ppm).
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton connectivities.
-
Systematically analyze the 2D NMR spectra (COSY, HSQC, HMBC) to build up the molecular fragments and connect them to establish the planar structure of this compound.
-
Analyze the NOESY/ROESY spectrum to determine the relative stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key relationships in its biosynthesis.
Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Reveromycin D Production in Streptomyces Fermentation
Disclaimer: Information on the fermentation of Reveromycin D is limited in publicly available literature. This guide is developed based on extensive research into the production of the closely related Reveromycins A and B by Streptomyces species, particularly S. yanglinensis and S. reveromyceticus. The provided protocols and troubleshooting advice are intended as a strong starting point for the optimization of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation medium for this compound production?
A1: While a specific medium for this compound is not defined in the literature, a good starting point is the optimized medium used for Reveromycin A and B production by Streptomyces yanglinensis 3-10. This medium consists of soluble starch (3%), peptone (0.75%), yeast extract (0.025%), soybean meal (1%), K₂HPO₄·3H₂O (0.5 g/L), KH₂PO₄ (0.7 g/L), MgSO₄·7H₂O (0.4 g/L), MnSO₄·H₂O (0.02 g/L), and ZnSO₄·7H₂O (0.01 g/L)[1][2]. It is crucial to optimize the carbon and nitrogen sources for your specific Streptomyces strain.
Q2: What are the optimal physical parameters for this compound fermentation?
A2: Based on studies on Reveromycin A and B, the following parameters are recommended as a starting point for optimization[1][2][3]:
-
pH: An initial pH of 6.5 is optimal for the production of antifungal substances by S. yanglinensis.
-
Temperature: The ideal temperature for fermentation is 28°C.
-
Agitation: An agitation speed of 200 rpm has been shown to result in the highest yield of Reveromycin A and B.
-
Aeration: An aeration rate of 0.75 vvm (volume of air per volume of medium per minute) is recommended.
-
Dissolved Oxygen (DO): Maintaining a DO concentration above 20% saturation is critical for high growth rate and antifungal activity.
Q3: How long should the fermentation be carried out?
A3: The optimal incubation time for Reveromycin A and B production is between 72 and 96 hours, with the best results often observed at 72 hours. Antifungal activity has been shown to decline after 96 hours of fermentation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C₃₇H₅₄O₁₁ and its molecular weight is 674.8 g/mol .
Troubleshooting Guide
Issue 1: Low or No this compound Yield
-
Possible Cause: Suboptimal Medium Composition.
-
Troubleshooting Steps:
-
Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., starch, glucose) and nitrogen sources (e.g., peptone, soybean meal, yeast extract) and their concentrations. Starch at 3% has been found to be more efficient than glucose for Reveromycin A and B production.
-
Check Phosphate and Iron Concentrations: High phosphate concentrations can suppress the production of secondary metabolites in Streptomyces. Ensure the phosphate level in your medium is not inhibitory. Iron concentration can also be a critical regulatory factor for secondary metabolite production.
-
-
-
Possible Cause: Inappropriate Physical Fermentation Parameters.
-
Troubleshooting Steps:
-
Verify and Optimize pH: Monitor the pH throughout the fermentation process. The optimal pH for antibiotic production in Streptomyces is often close to neutral, with 6.5 being a good starting point.
-
Optimize Agitation and Aeration: Insufficient agitation and aeration can lead to poor oxygen transfer and nutrient distribution. Conversely, excessive agitation can cause shear stress, damaging the mycelia. Perform experiments to determine the optimal agitation speed and aeration rate for your specific bioreactor and strain.
-
Monitor Dissolved Oxygen: Ensure the DO level is maintained above 20%. If it drops, increase the agitation and/or aeration rate.
-
-
-
Possible Cause: Poor Inoculum Quality.
-
Troubleshooting Steps:
-
Standardize Seed Culture Preparation: Use a consistent protocol for preparing your seed culture, including the age of the culture, inoculum volume, and incubation conditions, to ensure a healthy and active starting culture.
-
Optimize Inoculum Percentage: The percentage of inoculum can impact the fermentation kinetics. A typical starting point is 4-5% (v/v).
-
-
-
Possible Cause: Strain Instability.
-
Troubleshooting Steps:
-
Use a Fresh Culture: Streptomyces strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock of the original strain.
-
-
Data Presentation
Table 1: Effect of Agitation Speed on Reveromycin A and B Yield
| Agitation Speed (rpm) | Dissolved Oxygen (DO) Saturation | Final pH | Yield (g/L) |
| 150 | Approached 0% during log phase | ~7.0 | Lower |
| 200 | Maintained >20% | ~6.8 | 4.2 (Highest) |
| 250 | Maintained >20% | ~6.5 | Lower |
Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.
Table 2: Effect of Aeration Rate on Reveromycin A and B Production
| Aeration Rate (vvm) | Effect on Dissolved Oxygen | Impact on Yield |
| 0.5 | Lower DO levels | Suboptimal yield |
| 0.75 | Optimal DO levels (>20%) | Highest yield |
| 1.0 | Higher DO levels | Potentially excessive, may not improve yield |
Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.
Table 3: Comparison of Carbon Sources for Reveromycin A and B Production
| Carbon Source (3%) | Relative Yield |
| Starch | Higher |
| Glucose | Lower |
Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces sp.
-
Prepare a seed medium such as ISP-2 medium (Yeast extract 4 g/L, Malt extract 10 g/L, D-glucose 4 g/L, pH 7.0).
-
Inoculate the seed medium with a fresh culture of Streptomyces sp. from a slant or a cryopreserved stock.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours, or until a dense mycelial culture is obtained.
Protocol 2: Shake-Flask Fermentation for this compound Production
-
Prepare the production medium with the desired components (refer to FAQ A1 for a starting formulation).
-
Dispense the medium into baffled shake flasks.
-
Inoculate the production flasks with the seed culture to the desired inoculum percentage (e.g., 4% v/v).
-
Incubate the production cultures at 28°C with shaking at 200 rpm for 72-96 hours.
-
Aseptically withdraw samples at regular intervals for analysis.
Protocol 3: One-Factor-at-a-Time (OFAT) Optimization
-
Baseline Experiment: Perform a fermentation using a standard medium and conditions.
-
Vary One Factor: In a series of experiments, vary a single parameter (e.g., pH, temperature, or the concentration of a single medium component) while keeping all other parameters constant.
-
Analyze Results: Measure the this compound yield for each variation.
-
Determine Optimum: Identify the value of the parameter that results in the highest yield.
-
Iterate: Using the optimal value for the first parameter, repeat the process for the next parameter you wish to optimize.
Protocol 4: General Extraction of this compound from Fermentation Broth
Note: This is a general protocol for polyketide extraction and may need to be optimized for this compound.
-
Separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 15 minutes.
-
Extract the supernatant with an equal volume of an appropriate solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The crude extract can then be further purified using techniques like column chromatography or solid-phase extraction (SPE).
Protocol 5: Quantification of this compound by HPLC
Note: This is a general HPLC protocol and the specific conditions will need to be developed for this compound.
-
Dissolve the crude or purified extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Develop a gradient or isocratic elution method using solvents such as acetonitrile and water (often with a modifier like formic acid or ammonium acetate).
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the purified compound).
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Reveromycin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Reveromycin D during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the dissolution of this compound in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous buffer has a pH that is not optimal for this compound solubility. This compound, a polyketide with carboxylic acid groups, is expected to have pH-dependent solubility.[1][2] | Adjust the pH of the buffer. For acidic compounds, increasing the pH above their pKa will increase solubility. Systematically test a range of pH values (e.g., pH 6.0 - 8.0) to determine the optimal pH for your experiment. |
| The concentration of this compound exceeds its solubility limit in the chosen solvent. | Determine the solubility of this compound in your specific aqueous buffer. If a higher concentration is required, consider the use of co-solvents or other solubilization techniques described in the FAQs below. | |
| The stock solution of this compound (likely in an organic solvent) is too concentrated, causing it to crash out when diluted into an aqueous buffer. | Prepare a less concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into the aqueous buffer, add the stock solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. | |
| Inconsistent experimental results or low bioactivity. | Poor and variable dissolution of this compound leads to inconsistent effective concentrations. | Implement a robust solubilization protocol and ensure complete dissolution before each experiment. Visually inspect for any particulate matter. Consider filtering the solution through a compatible filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Degradation of this compound in the formulation. | Assess the stability of this compound in your chosen formulation under your experimental conditions (e.g., temperature, light exposure). Use freshly prepared solutions whenever possible. | |
| Difficulty preparing a stock solution. | This compound is poorly soluble in common organic solvents. | Test a range of pharmaceutically acceptable organic solvents to find one that provides adequate solubility for your desired stock concentration. Common choices include DMSO, DMF, ethanol, and methanol. |
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to improve the aqueous solubility of a poorly soluble compound like this compound?
A1: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[3][4][5] These can be broadly categorized as:
-
pH Adjustment: For ionizable compounds like this compound, which contains carboxylic acid moieties, adjusting the pH of the aqueous solution can significantly impact solubility.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous solution can increase the solubility of a non-polar drug.
-
Use of Surfactants/Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution properties.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: While specific data for this compound is limited, for similar complex natural products, Dimethyl Sulfoxide (DMSO) is a common starting point due to its strong solubilizing power. Other potential solvents include N,N-Dimethylformamide (DMF), ethanol, and methanol. It is crucial to first test the solubility in a small amount of your compound. Additionally, consider the compatibility of the chosen solvent with your experimental system, as some organic solvents can have biological effects.
Q3: How can I determine the optimal pH for solubilizing this compound?
A3: To determine the optimal pH, you can perform a pH-solubility profile. This involves preparing a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0) and determining the maximum concentration of this compound that can be dissolved in each.
Q4: What are cyclodextrins and how can they be used to improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Q5: What is a co-solvent system and how do I develop one for this compound?
A5: A co-solvent system is a mixture of a primary solvent (usually water) and a water-miscible organic solvent. The co-solvent reduces the polarity of the aqueous environment, allowing for greater solubility of a hydrophobic drug. To develop a co-solvent system, you can systematically test different concentrations of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) in your aqueous buffer. It is important to keep the concentration of the organic solvent as low as possible to avoid potential toxicity or off-target effects in your experiments.
Data Presentation
The following tables are illustrative examples of how to structure and present your experimental data when investigating the solubility of this compound. Note: The data presented here are placeholders and should be replaced with your own experimental results.
Table 1: pH-Dependent Solubility of this compound
| Buffer pH | Maximum Soluble Concentration (µM) | Observations |
| 6.0 | [Insert your data] | e.g., Significant precipitation |
| 6.5 | [Insert your data] | e.g., Slight turbidity |
| 7.0 | [Insert your data] | e.g., Clear solution |
| 7.4 | [Insert your data] | e.g., Clear solution |
| 8.0 | [Insert your data] | e.g., Clear solution |
Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer
| Co-solvent | Concentration (% v/v) | Maximum Soluble Concentration (µM) |
| None | 0 | [Insert your data] |
| Ethanol | 5 | [Insert your data] |
| Ethanol | 10 | [Insert your data] |
| Propylene Glycol | 5 | [Insert your data] |
| Propylene Glycol | 10 | [Insert your data] |
Table 3: Effect of Cyclodextrins on the Solubility of this compound in pH 7.4 Buffer
| Cyclodextrin | Concentration (mM) | Maximum Soluble Concentration (µM) |
| None | 0 | [Insert your data] |
| HP-β-CD | 10 | [Insert your data] |
| HP-β-CD | 25 | [Insert yourdata] |
| HP-β-CD | 50 | [Insert your data] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add more solvent to reach the desired final stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare the aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare a series of co-solvent mixtures by adding the desired percentage of the co-solvent (e.g., 5%, 10% v/v ethanol) to the aqueous buffer.
-
To a known volume of the co-solvent/buffer mixture, add a small aliquot of the concentrated this compound stock solution dropwise while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, you can proceed with your experiment. If precipitation occurs, the concentration of this compound is too high for that co-solvent mixture.
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.
-
Prepare a series of cyclodextrin solutions at different concentrations by diluting the stock solution.
-
Add the this compound stock solution to each cyclodextrin solution.
-
Incubate the mixture, typically with shaking or stirring, for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.
-
After incubation, centrifuge the samples to pellet any undissolved drug.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: General workflow for preparing and solubilizing this compound for in vitro experiments.
Caption: Simplified signaling pathway of Reveromycin A, which is expected to be similar for this compound.
References
- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Reveromycin D during storage
Welcome to the technical support center for Reveromycin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound, like many complex macrolide-like compounds, is susceptible to degradation from several environmental factors. The primary contributors to degradation are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and glycosidic bonds present in the molecule.
-
Light: Exposure to UV light can lead to photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation byproducts.
-
Moisture: Water can act as a reactant in hydrolytic degradation.
Q2: How should I store my solid (lyophilized) this compound?
A2: For long-term storage of solid this compound, we recommend the following conditions to maximize its shelf-life:
-
Temperature: Store at or below -20°C. For extended periods (months to years), -80°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Keep in a tightly sealed container with a desiccant to minimize moisture exposure.
Q3: I need to prepare a stock solution of this compound. What is the best practice for this?
A3: When preparing a stock solution, it is crucial to minimize the exposure to conditions that promote degradation.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is soluble, such as DMSO or ethanol.
-
Aliquoting: Prepare small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Storage of Solutions: Store stock solution aliquots at -80°C in tightly sealed, light-protected vials.
Q4: My experiment requires this compound to be in an aqueous buffer for several hours. How can I minimize degradation?
A4: The stability of this compound in aqueous solutions is a significant concern.
-
pH of Buffer: Whenever possible, use a buffer system that maintains a pH close to neutral (pH 6.5-7.5), as extreme pH values can accelerate hydrolysis.
-
Temperature: Perform the experiment at the lowest temperature compatible with your experimental design. If possible, keep the solution on ice.
-
Fresh Preparation: Prepare the aqueous solution of this compound immediately before use.
-
Antioxidants: For experiments sensitive to oxidation, consider the addition of antioxidants to the buffer, but ensure they do not interfere with your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Verify storage conditions of the solid material. Perform a stability check on a new aliquot (see Experimental Protocols). |
| Instability in the aqueous assay buffer. | Prepare the working solution immediately before the experiment. Evaluate the pH and temperature of your assay conditions. | |
| Appearance of unknown peaks in my HPLC/LC-MS analysis. | Degradation products have formed. | Review storage and handling procedures. Refer to the potential degradation pathways to hypothesize the identity of the new peaks. |
| Precipitation observed in my stock solution upon thawing. | Poor solubility or aggregation. | Gently warm the vial to room temperature and vortex to redissolve. If precipitation persists, sonication may be attempted cautiously. Consider preparing a more dilute stock solution. |
Potential Degradation Pathways
The complex structure of this compound suggests several potential sites for degradation. Understanding these can aid in troubleshooting and analysis.
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol outlines a method to determine the stability of a this compound stock solution over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Aliquoting: Dispense 20 µL aliquots into amber, screw-cap microtubes.
-
Initial Analysis (T=0): Immediately analyze one aliquot by HPLC-UV to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots at -20°C and -80°C.
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage temperature.
-
Analysis: Allow the aliquot to thaw to room temperature and analyze by HPLC-UV under the same conditions as the T=0 sample.
-
Data Evaluation: Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage remaining. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Illustrative Stability Data for this compound in DMSO:
| Storage Temperature | 1 Week | 4 Weeks | 8 Weeks | 12 Weeks |
| -20°C | >99% | ~98% | ~95% | ~92% |
| -80°C | >99% | >99% | >99% | >98% |
| Note: This data is illustrative and based on typical stability for complex macrolides. Actual stability should be determined empirically. |
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify the potential degradation products and pathways of this compound under various stress conditions.
Summary of Recommended Storage Conditions
| Form | Temperature | Light | Moisture | Solvent for Solution |
| Solid | -20°C (short-term) to -80°C (long-term) | Protect from light | Store in a desiccated environment | N/A |
| Stock Solution | -80°C | Protect from light | Use anhydrous solvent | DMSO, Ethanol |
| Aqueous Solution | Use immediately; keep on ice | Protect from light | N/A | Buffered to neutral pH if possible |
By following these guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.
References
Technical Support Center: Troubleshooting Reveromycin D Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential instability issues with Reveromycin D in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing inconsistent results. Could instability in the cell culture media be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. This compound, like many small molecules, can degrade under certain conditions within your cell culture system. Factors such as media pH, temperature, light exposure, and the presence of oxidative agents can contribute to its degradation.[1][2] It is also possible that the compound is binding to the plasticware or precipitating out of solution.[3]
Q2: What are the primary factors that can affect this compound stability in my experiments?
A2: Several factors can influence the stability of this compound in your cell culture media:
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pH: Reveromycin A, a related compound, is known to be more active in acidic environments, which suggests that its chemical properties, and potentially its stability, are pH-dependent.[4][5] It is crucial to consider the pH of your specific cell culture medium and any potential changes during the experiment.
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds. Storing stock solutions and treated media at appropriate temperatures is critical.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is advisable to minimize the exposure of this compound solutions and treated cultures to direct light.
-
Oxidation: Components in the cell culture media or cellular metabolic processes can lead to oxidative degradation of the compound.
-
Enzymatic Degradation: While less common for small molecules in cell culture media alone, enzymes released from cells could potentially contribute to degradation.
Q3: How can I determine if my this compound is degrading in my cell culture medium?
A3: You can perform a stability study by incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the parent compound's concentration over time indicates instability.
Q4: My stock solution of this compound appears cloudy. What should I do?
A4: Cloudiness in your stock solution may indicate precipitation, which can be caused by poor solubility or improper storage. Ensure you are using the recommended solvent and concentration for your stock solution. You can try gently warming the solution and vortexing to redissolve the compound. If the issue persists, it is best to prepare a fresh stock solution. It is also good practice to centrifuge the stock solution and use the supernatant for experiments to avoid transferring precipitated compound.
Q5: Are there any signs during my cell-based assay that might point towards this compound instability?
A5: Yes, besides inconsistent results, you might observe a decrease in the expected biological effect over a longer incubation period, even with a constant initial concentration. For example, if this compound is expected to induce apoptosis, you might see a strong effect at 24 hours but a diminished effect at 48 or 72 hours, which could suggest the compound is degrading and its effective concentration is decreasing.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential this compound instability issues.
Table 1: Troubleshooting Common this compound Instability Issues
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent biological activity between experiments. | Compound degradation due to variations in experimental setup (e.g., light exposure, incubation time). | Standardize all experimental procedures. Minimize light exposure by working in a dimly lit environment or using amber tubes. Prepare fresh working solutions for each experiment. |
| Loss of biological activity over longer incubation times. | Degradation of this compound in the culture medium over time. | Perform a time-course experiment to determine the half-life of this compound in your specific medium. Consider replenishing the medium with fresh this compound at regular intervals for long-term experiments. |
| Precipitation observed in stock or working solutions. | Poor solubility or inappropriate solvent/concentration. | Consult the manufacturer's instructions for the recommended solvent and solubility. Prepare stock solutions at a higher concentration in a suitable organic solvent (e.g., DMSO) and dilute further in culture medium immediately before use. |
| No biological effect observed at expected concentrations. | Complete degradation of the compound before it can exert its effect. | Verify the integrity of the stock solution. Test the compound's stability in cell-free media first. Consider using a higher initial concentration or shorter incubation times. |
| High background noise or unexpected cellular toxicity. | Formation of toxic degradation products. | Analyze the culture medium for the presence of degradation products using LC-MS/MS. If toxic byproducts are identified, strategies to stabilize the parent compound will be necessary. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column and mobile phase (to be optimized based on this compound's chemical properties)
-
Acetonitrile or other suitable organic solvent
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the test solution by spiking the cell culture medium with the this compound stock solution to the final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the test solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the aliquots under standard cell culture conditions (37°C, 5% CO2).
-
At each designated time point:
-
Remove one aliquot from the incubator.
-
Immediately stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will also precipitate proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analyze the samples by HPLC. Quantify the peak area corresponding to the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Instability
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reveromycin D Dosage for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Reveromycin D in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, similar to its well-studied analog Reveromycin A, is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, this compound effectively blocks protein translation, leading to cell cycle arrest and apoptosis.[3][4]
Q2: What is the difference between Reveromycin A and this compound?
Reveromycin A and D are part of the reveromycin complex and share a similar spiroacetal core structure.[5] Their biological activities are reported to be closely related. Due to the extensive research available on Reveromycin A, its data is often used as a reference for this compound.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in the cell culture medium. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical working concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on data for Reveromycin A, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. The IC50 value for the inhibition of isoleucyl-tRNA synthetase is in the low nanomolar range (approximately 2-10 nM).
Q5: Is the activity of this compound dependent on pH?
Yes, the activity of reveromycins is pH-dependent. Reveromycin A, and by extension this compound, is more potent in acidic environments. The acidic conditions, often found in the microenvironment of tumors or at sites of bone resorption, increase the cell permeability of the compound. This is an important consideration when designing experiments, especially for cancer cells that may acidify their local environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | Incorrect Dosage: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal cytotoxic concentration. |
| Cell Line Resistance: The cell line may be resistant to protein synthesis inhibitors. | - Verify the sensitivity of your cell line to other protein synthesis inhibitors (e.g., cycloheximide).- Consider the doubling time of your cells; faster-growing cells may be more sensitive. | |
| Incorrect pH: The pH of the culture medium may not be optimal for this compound activity. | - Measure the pH of your culture medium during the experiment.- If appropriate for your experimental model, consider testing the effects at a slightly acidic pH (e.g., 6.8-7.2). | |
| Compound Instability: this compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Minimize exposure of the compound to light and repeated freeze-thaw cycles. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the microplate for experimental samples.- Fill the peripheral wells with sterile PBS or medium to maintain humidity. | |
| Compound Precipitation: The compound may precipitate at higher concentrations in the aqueous culture medium. | - Visually inspect the wells for any signs of precipitation after adding the compound.- If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration. | |
| Unexpected off-target effects | High Compound Concentration: Using excessively high concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: IC50 Values for Reveromycin A in Various Cancer Cell Lines
Note: As specific IC50 values for this compound are limited in published literature, the following data for Reveromycin A can be used as a reference point for dosage optimization.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Multiple Myeloma (INA-6, RPMI8226) | Multiple Myeloma | ~1 (at pH 6.4) | Activity is highly dependent on acidic pH. |
| Human Tumor KB and K562 cells | Oral Epidermoid Carcinoma, Chronic Myelogenous Leukemia | Not specified | Inhibits proliferation in vitro. |
| A20-HL B lymphoma cells | B-cell Lymphoma | Not specified | Inhibits antigen presentation. |
| Normal Synoviocytes | Normal Tissue | Induces apoptosis at 10 µM (at pH 6.8) | Shows selective activity in acidic conditions. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a given cell line.
Materials:
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This compound
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Target cells in culture
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96-well flat-bottom plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
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This compound
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Target cells in culture
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White-walled 96-well plates
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Complete cell culture medium
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Caspase-Glo® 3/7 Assay kit (or equivalent)
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Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
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Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
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Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualization
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address off-target effects of Reveromycin D in experiments
Welcome to the technical support center for Reveromycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design robust experiments and address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Reveromycin A, a closely related analog of this compound, selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3][4][5] This inhibition blocks protein synthesis, leading to apoptosis. A key feature of Reveromycin A is its pH-dependent activity. It possesses three carboxylic acid groups, making it highly polar and less permeable to cell membranes at neutral pH. In acidic microenvironments, such as those created by osteoclasts or in some tumor microenvironments, the carboxylic acids are protonated, making the molecule less polar and facilitating its entry into cells.
Q2: I am observing cytotoxicity in my cell line at neutral pH (pH 7.4). Is this an off-target effect?
While Reveromycin A's potency is significantly higher in acidic conditions, it can still exhibit activity at neutral pH, albeit at higher concentrations. For example, one study noted that Reveromycin A did not significantly affect the viability of multiple myeloma cell lines at concentrations up to 1 µM at 24 hours under neutral conditions. However, different cell lines may have varying sensitivities. To determine if the observed cytotoxicity is an off-target effect, it is crucial to perform control experiments to validate the on-target mechanism.
Q3: How can I confirm that the effects I see are due to IleRS inhibition and not an off-target effect?
Several experiments can help validate that the observed phenotype is a result of on-target IleRS inhibition:
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Isoleucine Rescue Experiment: Supplementing the culture medium with high concentrations of L-isoleucine may rescue the cells from the effects of this compound. This is because the excess substrate (isoleucine) can outcompete the inhibitor for binding to IleRS.
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Protein Synthesis Assay: Directly measure the rate of protein synthesis in your experimental system. A bona fide on-target effect of this compound should result in a significant decrease in protein synthesis.
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Use of a Structurally Unrelated IleRS Inhibitor: If the phenotype is reproducible with another known IleRS inhibitor that has a different chemical structure, it provides strong evidence that the effect is on-target.
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Overexpression of IleRS: Overexpressing the ILS1 gene (which encodes for IleRS) has been shown to confer resistance to Reveromycin A. This can be a powerful validation tool.
Q4: Are there any known off-target interactions for this compound?
The available scientific literature primarily focuses on the high selectivity of Reveromycin A for eukaryotic IleRS. While no specific, common off-target proteins have been systematically characterized and reported, it is a general principle in pharmacology that any small molecule has the potential for off-target interactions, particularly at higher concentrations. Therefore, it is essential to perform rigorous control experiments to validate the mechanism of action in your specific model system.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results. | 1. Fluctuations in local pH of the cell culture microenvironment.2. Inconsistent drug concentration. | 1. Ensure strict control over cell culture conditions, including medium buffering capacity and cell density, to maintain a stable pH.2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
| No observable effect at expected concentrations. | 1. Cell line is resistant to this compound.2. The experimental pH is strictly neutral, preventing drug uptake.3. Degradation of the compound. | 1. Test a higher concentration range.2. If experimentally relevant, consider using a slightly acidic medium (e.g., pH 6.8) as a positive control to confirm drug activity.3. Store the this compound stock solution as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
| Observed phenotype does not align with expected apoptosis or protein synthesis inhibition. | 1. Potential off-target effect.2. The downstream signaling pathway in your specific cell line differs from published models. | 1. Perform the target validation experiments outlined in FAQ Q3.2. Use an inactive analog of this compound as a negative control if available.3. Conduct a proteomic or transcriptomic analysis to identify affected pathways. |
Quantitative Data Summary
The following table summarizes key quantitative data for Reveromycin A from the literature. This can be used as a reference for expected effective concentrations.
| Cell Type | Assay | Condition | IC50 / Effective Concentration | Reference |
| Purified Osteoclasts | Cell Viability (MTT) | Not specified | ~0.2 µM | |
| Multiple Myeloma (INA-6, RPMI8226) | Apoptosis | pH 6.4, 24h | 1 µM | |
| Saccharomyces cerevisiae IleRS | Enzyme Activity | In vitro | ~8 ng/mL | |
| Normal Synoviocytes | Apoptosis | pH 6.8, 48h | 10 µM (fourfold increase) |
Experimental Protocols
Protocol 1: Isoleucine Rescue Experiment
Objective: To determine if the cytotoxic effects of this compound can be reversed by supplementing with excess L-isoleucine, confirming on-target activity.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Preparation of Media: Prepare complete culture medium and a second batch of complete medium supplemented with a high concentration of L-isoleucine (e.g., 10-20 mM).
-
Treatment:
-
Group 1 (Control): Treat cells with vehicle (e.g., DMSO) in standard medium.
-
Group 2 (this compound): Treat cells with this compound at the desired concentration (e.g., 1x, 2x, and 5x the IC50) in standard medium.
-
Group 3 (Rescue): Treat cells with the same concentrations of this compound in the L-isoleucine supplemented medium.
-
-
Incubation: Incubate the cells for a period sufficient to observe the desired phenotype (e.g., 24-72 hours).
-
Analysis: Assess cell viability using a standard method such as an MTT, MTS, or live/dead cell staining assay. A significant increase in viability in Group 3 compared to Group 2 indicates a successful rescue and on-target effect.
Protocol 2: Western Blot for Protein Synthesis Inhibition
Objective: To confirm that this compound inhibits protein synthesis, a direct downstream effect of IleRS inhibition.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a short duration (e.g., 2-6 hours). Include a vehicle control.
-
Puromycin Labeling: Add puromycin (1-10 µg/mL) to the culture medium for the last 10-30 minutes of the incubation period. Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, allowing for their detection.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against puromycin.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
A decrease in the puromycin signal in this compound-treated samples compared to the control indicates inhibition of protein synthesis. Also, probe for a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound target validation.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Reveromycin D
Welcome to the technical support center for Reveromycin D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different batches. What could be the cause?
A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) is a common issue with natural products like this compound. Potential causes include:
-
Purity Differences: Even minor variations in purity between batches can lead to significant differences in biological activity. The presence of inactive or inhibitory impurities can alter the effective concentration of this compound.
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved according to the manufacturer's instructions.
-
Compound Stability: this compound, like many complex organic molecules, may be susceptible to degradation over time, especially if not stored correctly. Improper storage can lead to a decrease in potency.
-
Assay Conditions: Variations in experimental conditions such as cell density, passage number, serum concentration in the media, and incubation time can all influence the apparent IC50.
Q2: How should I properly store and handle this compound to minimize variability?
A2: To ensure consistency, adhere to the following storage and handling guidelines:
-
Storage: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Q3: My current batch of this compound is showing lower than expected cytotoxicity. What troubleshooting steps can I take?
A3: If you observe lower than expected activity, consider the following:
-
Confirm Concentration: Double-check all calculations for dilution of your stock solution.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to treatment.
-
Positive Control: Include a well-characterized positive control for apoptosis or cytotoxicity in your experiment to validate that the assay is working correctly.
-
Solubility Check: After preparing your final working dilution in cell culture media, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your final solvent concentration or use a different formulation.
Q4: What is the mechanism of action of this compound?
A4: this compound, similar to its analogue Reveromycin A, is known to be a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] By inhibiting IleRS, this compound blocks the charging of tRNA with isoleucine, leading to an inhibition of protein synthesis. This ultimately triggers a cascade of events leading to apoptosis (programmed cell death) in sensitive cell types.[1]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Problem: Inconsistent Results Between Batches
Table 1: Hypothetical Batch-to-Batch Comparison of this compound
| Parameter | Batch A | Batch B | Batch C | Ideal Specification |
| Purity (HPLC) | 98.5% | 95.2% | 99.1% | >98% |
| Appearance | White to off-white solid | Yellowish solid | White solid | White to off-white solid |
| Solubility (in DMSO) | Clear solution at 10 mM | Hazy solution at 10 mM | Clear solution at 10 mM | Clear solution at ≥10 mM |
| IC50 (in K562 cells) | 150 nM | 350 nM | 145 nM | 140-160 nM |
This table presents hypothetical data for illustrative purposes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound batch variability.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Caspase Activation
This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.
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Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved caspase-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Apoptosis Signaling Pathway Induced by this compound
References
Technical Support Center: Managing Reveromycin D Resistance in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Reveromycin D and encountering or anticipating the development of resistance in fungal strains.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over successive fungal cultures. | Development of acquired resistance through mechanisms such as target enzyme modification, increased target expression, or enhanced drug efflux. | 1. Sequence the gene encoding the target of this compound, isoleucyl-tRNA synthetase (IleRS), to check for mutations. 2. Perform quantitative gene expression analysis (e.g., qRT-PCR) of the IleRS gene to assess for overexpression. 3. Analyze the expression of known drug efflux pump genes, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[1][2][3] |
| Complete lack of this compound efficacy against a previously susceptible fungal strain. | Selection of a highly resistant subpopulation or a significant mutation conferring high-level resistance. | 1. Isolate single colonies from the resistant population and perform individual MIC testing to confirm uniform resistance. 2. Perform whole-genome sequencing to identify potential mutations in the target gene or regulatory elements of resistance-associated genes. |
| Inconsistent MIC results for this compound. | Experimental variability in inoculum preparation, media composition, or incubation conditions.[4] | 1. Strictly adhere to standardized protocols for antifungal susceptibility testing (e.g., CLSI or EUCAST guidelines). 2. Ensure consistent preparation of the fungal inoculum to the correct cell density. 3. Use a consistent batch and preparation method for the growth medium. |
| This compound shows efficacy in liquid culture but not on solid media (or vice versa). | Differences in drug diffusion, fungal morphology (e.g., biofilm formation), or gene expression between liquid and solid environments. Biofilm formation is a known mechanism for increased antifungal resistance.[5] | 1. Test for biofilm formation and assess the efficacy of this compound against established biofilms. 2. Evaluate drug stability and diffusion in the solid medium being used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While research is ongoing, this compound is part of the reveromycin family. Reveromycin A has been shown to selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to cell growth arrest and death. It is highly probable that this compound shares this mechanism of action.
Q2: What are the likely mechanisms of resistance to this compound in fungi?
Based on known antifungal resistance mechanisms, fungal strains could develop resistance to this compound through several strategies:
-
Target Modification: Mutations in the gene encoding isoleucyl-tRNA synthetase could alter the drug's binding site, reducing its inhibitory effect.
-
Target Overexpression: An increase in the production of isoleucyl-tRNA synthetase could titrate the drug, requiring higher concentrations for effective inhibition.
-
Drug Efflux: Overexpression of multidrug resistance transporters, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the cell.
-
Stress Response Pathways: Activation of general stress response pathways, such as the calcineurin signaling pathway, can enhance fungal survival in the presence of antifungal agents.
Q3: How can I prevent or slow the development of this compound resistance in my experiments?
-
Use appropriate concentrations: Avoid using sublethal concentrations of this compound for extended periods, as this can select for resistant mutants.
-
Combination therapy: Consider using this compound in combination with other antifungal agents that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging.
-
Limit exposure: Minimize the duration of exposure of fungal cultures to the drug.
-
Good laboratory practices: Maintain aseptic techniques to prevent contamination with resistant strains.
Q4: Are there any known synergistic or antagonistic interactions between this compound and other antifungal agents?
Specific data on this compound is limited. However, exploring combinations with drugs targeting different cellular processes is a promising strategy. For instance, combining a protein synthesis inhibitor like this compound with a cell wall synthesis inhibitor (e.g., an echinocandin) or a cell membrane disruptor (e.g., a polyene) could be investigated for synergistic effects.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
Materials:
-
Fungal strain of interest
-
This compound stock solution
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add the fungal inoculum to each well containing the this compound dilution.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control).
Protocol 2: Experimental Induction of this compound Resistance
Materials:
-
Susceptible fungal strain
-
This compound
-
Liquid and solid growth media
Procedure:
-
Determine the baseline MIC of this compound for the susceptible fungal strain.
-
Inoculate the fungal strain into a liquid culture containing a sublethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate until the culture reaches the stationary phase.
-
Plate a sample of the culture onto solid medium containing the same concentration of this compound.
-
Select colonies that exhibit robust growth and re-test their MIC.
-
Serially passage the resistant colonies in increasing concentrations of this compound to select for higher levels of resistance.
Data Presentation
Table 1: Hypothetical MIC Values for Susceptible and Resistant Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Fold Change |
| Wild-Type (Susceptible) | 0.5 | - |
| Resistant Mutant 1 | 8 | 16 |
| Resistant Mutant 2 | 32 | 64 |
Visualizations
Caption: Hypothetical signaling pathway of this compound action and resistance.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal Exposure and Resistance Development: Defining Minimal Selective Antifungal Concentrations and Testing Methodologies [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Reveromycin D and Reveromycin A
A detailed examination of the current scientific literature reveals a significant disparity in the available bioactivity data between Reveromycin A and its structural analog, Reveromycin D. While Reveromycin A has been the subject of extensive research, leading to a comprehensive understanding of its biological effects and mechanism of action, data specific to this compound is sparse. However, existing studies suggest that the bioactivities of Reveromycin A, C, and D are closely aligned, exhibiting similar effects on eukaryotic cells, in stark contrast to the significantly weaker activity of Reveromycin B.
This guide provides a comprehensive overview of the well-documented bioactivity of Reveromycin A as a benchmark for this class of compounds. Given the reported similarity, the data presented for Reveromycin A can be considered indicative of the expected bioactivity of this compound, pending further dedicated comparative studies.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
Both Reveromycin A and, by extension, this compound, exert their biological effects primarily through the potent and selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, Reveromycins halt protein production, leading to cell cycle arrest and, ultimately, apoptosis in susceptible cells.
This targeted action has been demonstrated to be particularly effective in specific cellular contexts, such as in osteoclasts and certain cancer cells, where the acidic microenvironment enhances the cell permeability of the Reveromycin compounds.
Comparative Bioactivity Data: A Focus on Reveromycin A
The following tables summarize the key quantitative data for the bioactivity of Reveromycin A across various therapeutic areas. These values serve as a reference for the anticipated potency of this compound.
Table 1: Anticancer Activity of Reveromycin A
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.1 | [1][2] |
| A549 | Lung Cancer | 0.2 | [1][2] |
| MCF-7 | Breast Cancer | 0.15 | [1] |
Table 2: Antifungal Activity of Reveromycin A
| Fungal Species | IC50 (µg/mL) | Reference |
| Candida albicans | 1.56 | |
| Aspergillus fumigatus | 3.13 | |
| Cryptococcus neoformans | 0.78 |
Table 3: Effects of Reveromycin A on Bone Metabolism
| Activity | Cell Type | Effective Concentration | Reference |
| Induction of Apoptosis | Osteoclasts | 10 nM | |
| Inhibition of Bone Resorption | Osteoclasts | 1-10 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of Reveromycin A (or D) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Osteoclast Apoptosis Assay (Caspase-3 Activity)
-
Osteoclast Generation: Bone marrow-derived macrophages are cultured with M-CSF and RANKL for 5-7 days to differentiate them into mature osteoclasts.
-
Compound Treatment: Osteoclasts are treated with Reveromycin A (or D) at the desired concentrations for 24 hours.
-
Cell Lysis: Cells are lysed, and the protein concentration of the lysate is determined.
-
Caspase-3 Activity Measurement: A colorimetric or fluorometric caspase-3 substrate is added to the cell lysate, and the absorbance or fluorescence is measured over time according to the manufacturer's instructions. The activity is normalized to the total protein concentration.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Reveromycin A and a typical experimental workflow.
Caption: Signaling pathway of Reveromycin A/D.
Caption: General experimental workflow.
Conclusion
While direct and extensive comparative data for this compound remains elusive, the available evidence strongly suggests that its bioactivity profile mirrors that of the well-characterized Reveromycin A. Both compounds function as potent inhibitors of isoleucyl-tRNA synthetase, leading to significant anticancer, antifungal, and bone-protective effects. The data and protocols presented for Reveromycin A serve as a robust foundation for researchers investigating the therapeutic potential of this compound and other analogs in this promising class of natural products. Further studies focusing on a direct, quantitative comparison between this compound and A are warranted to fully delineate any subtle differences in their potency and selectivity.
References
Reveromycin D: A Comparative Analysis of its Mechanism of Action in Eukaryotic Cells
A detailed guide for researchers, scientists, and drug development professionals on the validation of Reveromycin D's mechanism of action, with a comparative perspective against other protein synthesis inhibitors.
This compound belongs to the reveromycin family of polyketide antibiotics isolated from Streptomyces sp.[1][2] While much of the detailed mechanistic work has focused on its analogue, Reveromycin A, studies have consistently shown that Reveromycin A, C, and D exhibit closely similar biological activities, including antiproliferative effects against human tumor cell lines.[1] This guide provides a comprehensive overview of the validated mechanism of action for the Reveromycin family, with the understanding that the detailed molecular interactions are primarily extrapolated from studies on Reveromycin A. We also present a comparison with Actinomycin D, a well-characterized inhibitor of transcription, to highlight the distinct mechanisms of these two classes of cytotoxic agents.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for the Reveromycin family is the selective inhibition of eukaryotic protein synthesis.[1] This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS) , a crucial enzyme responsible for charging tRNA with the amino acid isoleucine during translation. By inhibiting IleRS, Reveromycins effectively halt the incorporation of isoleucine into nascent polypeptide chains, leading to a global shutdown of protein synthesis and subsequent cell cycle arrest and apoptosis.[3]
A key feature of Reveromycin A, and likely this compound, is its enhanced activity in acidic microenvironments. This property contributes to its selective cytotoxicity towards cells that actively secrete acid, such as osteoclasts and certain tumor cells, making it a compound of interest for osteoporosis and cancer research.
Comparative Performance and Cellular Effects
While specific quantitative data for this compound remains limited in publicly available literature, the consistent reports of its similar activity to Reveromycin A allow for a qualitative comparison. The Reveromycin family (A, C, and D) has demonstrated:
-
Inhibition of EGF-stimulated mitogen response in Balb/MK cells.
-
Morphological reversion of srcts-NRK cells , indicating an effect on oncogenic transformation.
-
Antiproliferative activity against various human tumor cell lines.
For comparative purposes, we contrast the mechanism of this compound with Actinomycin D.
| Feature | This compound (inferred from Reveromycin A) | Actinomycin D |
| Primary Target | Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) | DNA |
| Molecular Action | Inhibits aminoacylation of tRNAIle | Intercalates into G-C rich regions of DNA |
| Cellular Process Inhibited | Protein Synthesis (Translation) | Transcription (RNA Synthesis) |
| Selectivity | Eukaryotic cells; enhanced activity in acidic microenvironments | Broadly cytotoxic to prokaryotic and eukaryotic cells |
Experimental Validation Protocols
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.
In Vitro Protein Synthesis Assay
This assay directly measures the effect of a compound on the translation machinery.
Protocol:
-
Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used.
-
Set up reaction mixtures: Combine the cell-free extract with a master mix containing amino acids (including a radiolabeled amino acid like 35S-methionine), ATP, GTP, and a template mRNA (e.g., luciferase mRNA).
-
Add this compound: Introduce a range of concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a known protein synthesis inhibitor (e.g., cycloheximide) as positive and negative controls, respectively.
-
Incubate: Allow the translation reaction to proceed at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Measure protein synthesis: Quantify the incorporation of the radiolabeled amino acid into newly synthesized proteins using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of a reporter protein like luciferase.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.
Isoleucyl-tRNA Synthetase (IleRS) Activity Assay
This biochemical assay confirms the direct inhibition of the target enzyme.
Protocol:
-
Purify recombinant IleRS: Express and purify eukaryotic IleRS (e.g., human or yeast) from a suitable expression system.
-
Prepare reaction mixtures: In a microplate, combine purified IleRS with a reaction buffer containing ATP, L-isoleucine, and purified tRNAIle. One of the substrates, typically ATP or isoleucine, should be radiolabeled (e.g., [α-32P]ATP or [3H]isoleucine).
-
Add this compound: Add varying concentrations of this compound to the wells.
-
Initiate the reaction: Start the aminoacylation reaction by adding one of the key components (e.g., tRNAIle).
-
Incubate: Allow the reaction to proceed at the optimal temperature for a specific time.
-
Stop the reaction and precipitate tRNA: Terminate the reaction by adding a stop solution and precipitate the tRNA using TCA.
-
Quantify charged tRNA: Collect the precipitated tRNA on a filter membrane, wash to remove unincorporated radiolabeled substrate, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of IleRS inhibition at each this compound concentration and determine the IC50 value.
Cell Viability and Apoptosis Assays in Different Cell Lines
These assays assess the downstream cellular consequences of protein synthesis inhibition.
Protocol:
-
Cell Culture: Culture various cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the IC50 value.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Visualizations
The inhibition of protein synthesis by this compound triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis. The following diagrams illustrate the proposed mechanism and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin D vs. Other Polyketide Antibiotics in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Reveromycin D with other established polyketide antibiotics used in cancer therapy, namely Doxorubicin and Actinomycin D. The information is compiled from preclinical data to highlight their distinct mechanisms of action and therapeutic potential.
Introduction to Polyketide Antibiotics in Oncology
Polyketide antibiotics, a class of natural products derived from microorganisms, have long been a cornerstone of cancer chemotherapy.[1][2] Their complex chemical structures allow for diverse mechanisms of action, often involving interaction with DNA and essential cellular machinery, leading to cancer cell death.[3] While drugs like Doxorubicin and Actinomycin D have been in clinical use for decades, the emergence of novel polyketides like this compound presents new therapeutic possibilities with potentially different efficacy and safety profiles. This guide will delve into a comparative analysis of these compounds.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head studies comparing this compound with Doxorubicin and Actinomycin D across a wide range of cancer cell lines are limited in the publicly available literature, the following tables summarize reported IC50 values for each compound in various cancer cell lines to provide a basis for comparison. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[4]
Table 1: In Vitro Cytotoxicity (IC50) of Reveromycin A
Note: Data for this compound is scarce; therefore, data for the closely related Reveromycin A (RM-A) is presented here. The antitumor effect of RM-A has been observed to be potent, particularly in cell lines dependent on specific growth factors.[5]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BG-1 | Ovarian Carcinoma | 30 - 300 |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RBE | Cholangiocarcinoma | 3.703 | |
| Huh-28 | Cholangiocarcinoma | 1.841 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | |
| UMUC-3 | Bladder Cancer | 5.1 | |
| TCCSUP | Bladder Cancer | 12.6 | |
| BFTC-905 | Bladder Cancer | 2.3 | |
| HeLa | Cervical Carcinoma | 2.9 | |
| MCF-7 | Breast Cancer | 2.5 | |
| M21 | Skin Melanoma | 2.8 | |
| MDA-MB-231 | Breast Cancer | 6.602 |
Table 3: In Vitro Cytotoxicity (IC50) of Actinomycin D
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Various | RNA Polymerase I Inhibition | 0.05 | |
| Various | RNA Polymerase II Inhibition | 0.5 | |
| Various | RNA Polymerase III Inhibition | 5 | |
| MG63 | Osteosarcoma | Proliferation inhibited at 0.1 - 5 µM |
Mechanisms of Action: A Tale of Different Targets
The anticancer activity of these polyketide antibiotics stems from their distinct molecular mechanisms. This compound's mode of action is fundamentally different from that of Doxorubicin and Actinomycin D, which primarily target DNA.
This compound: Inhibition of Protein Synthesis
Reveromycin A (and presumably this compound) exerts its cytotoxic effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA). By blocking IleRS, Reveromycin A halts the incorporation of isoleucine into newly forming polypeptide chains, leading to a global shutdown of protein production and subsequent cell death, or apoptosis. Interestingly, the uptake and pro-apoptotic effect of Reveromycin A are enhanced in acidic microenvironments, a common feature of tumors, suggesting a potential for tumor-selective targeting.
Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning
Doxorubicin is a well-established chemotherapeutic agent with a multi-faceted mechanism of action. Its primary modes of cytotoxicity involve:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This "poisons" the enzyme, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, which cause damage to DNA, proteins, and cell membranes.
The culmination of these events triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Actinomycin D: A Potent Transcription Inhibitor
Actinomycin D, another potent polyketide antibiotic, primarily functions by inhibiting transcription. It intercalates into DNA at G-C rich regions, forming a stable complex that physically obstructs the progression of RNA polymerase. This leads to a global inhibition of RNA synthesis, which in turn halts protein production. The resulting cellular stress activates signaling pathways, including the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anticancer agents. Below are outlines for key in vitro and in vivo experiments.
In Vitro IC50 Determination using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound, Doxorubicin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer drugs.
Workflow:
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth, and once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route.
-
Monitoring: Regularly measure tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Clinical Development Status
As of late 2025, Doxorubicin and Actinomycin D are well-established chemotherapeutic agents with extensive clinical use. In contrast, this compound and its analogue Reveromycin A appear to be in the preclinical stages of development for cancer therapy. No active clinical trials for this compound or A in oncology are readily identifiable in major clinical trial registries. Further research is needed to establish their safety and efficacy in human subjects.
Conclusion and Future Perspectives
This compound presents a compelling profile as a potential anticancer agent due to its unique mechanism of action targeting protein synthesis, which is distinct from the DNA-damaging effects of established polyketide antibiotics like Doxorubicin and Actinomycin D. This difference in mechanism could offer advantages in overcoming resistance to conventional chemotherapies. However, a significant gap in the current literature is the lack of direct comparative studies, particularly for this compound itself. Future research should focus on head-to-head in vitro and in vivo comparisons with standard-of-care agents across a broad panel of cancer types. Furthermore, elucidating the detailed signaling pathways downstream of IleRS inhibition by this compound will be crucial for identifying potential biomarkers for patient selection and for designing rational combination therapies. The preferential activity of Reveromycin A in acidic environments also warrants further investigation as a strategy for tumor-specific targeting. While still in early-stage research, this compound holds promise as a novel addition to the arsenal of polyketide-based cancer therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Efficacy: Reveromycin D and Fluconazole - A Review of Available Data
A comprehensive comparative analysis of the antifungal efficacy of Reveromycin D and the widely-used clinical antifungal, fluconazole, is currently hampered by a significant lack of publicly available data on the antifungal properties of this compound against clinically relevant fungal pathogens. While extensive information exists for fluconazole, detailing its mechanism of action, in vitro activity, and in vivo efficacy, similar quantitative data for this compound is notably absent in the current scientific literature. This guide will present the available information for both compounds and highlight the existing knowledge gap that prevents a direct, data-driven comparison.
Introduction to the Antifungal Agents
Fluconazole is a triazole antifungal agent that has been a cornerstone of antifungal therapy for several decades. It is known for its excellent oral bioavailability and broad-spectrum activity against many yeast species.
This compound is a polyketide natural product isolated from the genus Streptomyces. While some members of the Reveromycin family, such as Reveromycin A, have been noted to possess antifungal activity, the primary focus of research on these compounds has been directed towards their potent anti-cancer and anti-osteoporotic properties.
Mechanism of Action
The distinct mechanisms of action of fluconazole and what is known about the Reveromycin class of compounds suggest different cellular targets and pathways.
Fluconazole: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the cell membrane, leading to the inhibition of fungal growth and replication. This mechanism is primarily fungistatic against Candida species.
This compound: While the specific antifungal mechanism of this compound has not been detailed, studies on the closely related Reveromycin A indicate that its primary target is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is essential for protein synthesis. By inhibiting IleRS, Reveromycin A effectively halts protein production, leading to cell cycle arrest and apoptosis. It is presumed that this compound may share a similar mechanism of action.
In Vitro Antifungal Efficacy: A Data Gap for this compound
A critical component of comparing antifungal agents is the analysis of their in vitro activity, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Fluconazole: Decades of research have produced a wealth of MIC data for fluconazole against a wide array of clinically important fungi. This data is crucial for establishing clinical breakpoints, guiding therapeutic decisions, and monitoring for the emergence of resistance.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fluconazole Against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 4 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.125 - 4 |
| Candida tropicalis | 0.25 - 8 |
| Cryptococcus neoformans | 2 - 16 |
| Aspergillus fumigatus | Generally resistant |
Note: MIC values can vary significantly between isolates and are dependent on the testing methodology (e.g., CLSI, EUCAST).
This compound: Despite extensive searches of scientific literature, no specific MIC data for this compound against human fungal pathogens such as Candida, Aspergillus, or Cryptococcus species could be found. While one study mentioned that Reveromycin A exhibits inhibitory effects against Candida albicans, it did not provide quantitative MIC values. Another study reported the activity of Reveromycin A and B against various plant pathogenic fungi, but this data is not directly comparable for clinical applications.
Due to this lack of data, a direct comparison of the in vitro potency of this compound and fluconazole is not possible at this time.
Time-Kill Kinetics
Time-kill assays provide a dynamic measure of an antifungal agent's activity over time, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.
Fluconazole: Time-kill studies have generally characterized fluconazole as having a fungistatic effect against most susceptible Candida species. At concentrations above the MIC, fluconazole prevents fungal proliferation but does not typically cause a rapid reduction in the number of viable fungal cells.
This compound: As with MIC data, no time-kill kinetic studies for this compound against clinically relevant fungi have been published. Without this information, it is unknown whether this compound exhibits a fungistatic or fungicidal activity against these pathogens.
In Vivo Efficacy
Animal models of fungal infections are essential for evaluating the in vivo efficacy of antifungal compounds and their potential for clinical development.
Fluconazole: Fluconazole has been extensively studied in various animal models of fungal infections, including disseminated candidiasis, cryptococcal meningitis, and oropharyngeal candidiasis. These studies have demonstrated its efficacy in reducing fungal burden and improving survival, which has been corroborated by its successful clinical use in humans.
This compound: There is no available data from in vivo studies of this compound in animal models of fungal disease. The existing in vivo research on Reveromycins focuses on their effects in models of cancer and bone disease.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible assessment of antifungal efficacy.
Minimum Inhibitory Concentration (MIC) Testing: Standardized methods for MIC testing of yeasts and molds have been established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.
Time-Kill Kinetic Assay: This assay involves exposing a standardized fungal inoculum to a specific concentration of the antifungal agent over a set period. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable colony-forming units (CFUs).
In Vivo Murine Model of Disseminated Candidiasis: This model is commonly used to assess the efficacy of antifungal agents. Mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida albicans. Treatment with the antifungal agent is then initiated, and outcomes such as survival and fungal burden in target organs (e.g., kidneys) are measured.
While these are generalized protocols, the specific parameters for testing this compound (e.g., solvent, concentration range, incubation times) have not been established in the literature.
Conclusion and Future Directions
Future research should focus on:
-
In vitro susceptibility testing: Determining the MICs of this compound against a broad panel of clinically relevant yeasts and molds.
-
Time-kill studies: Characterizing the fungistatic versus fungicidal activity of this compound.
-
In vivo efficacy studies: Evaluating the potential of this compound in established animal models of fungal infections.
-
Mechanism of action studies: Confirming the specific antifungal mechanism of this compound.
Until such data becomes available, any discussion of the comparative antifungal efficacy of this compound and fluconazole remains speculative. The unique presumed mechanism of action of the Reveromycins suggests they could represent a novel class of antifungal agents, making this a promising area for future investigation.
A Comparative Guide to the Antiproliferative Effects of Reveromycin A
A Note on Reveromycin D: While this guide focuses on Reveromycin A, it serves as a close proxy for this compound. Extensive research on the specific antiproliferative effects of this compound is not widely available in peer-reviewed literature. Reveromycin A is a well-studied analogue, and its biological activities are expected to be highly similar.
Reveromycin A, a polyketide natural product, has garnered significant interest for its potent antiproliferative and pro-apoptotic activities against various cell types, particularly cancer cells and osteoclasts. This guide provides a comparative analysis of Reveromycin A's efficacy, supported by experimental data and detailed protocols for key assays.
Comparative Antiproliferative Activity
Reveromycin A exhibits selective cytotoxicity, with its effects being particularly pronounced in the acidic microenvironments often associated with tumors and bone resorption sites.[1] Its primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[2][3][4][5] This targeted action leads to cell cycle arrest and apoptosis.
The following table summarizes the available quantitative data on the antiproliferative effects of Reveromycin A in comparison to other established therapeutic agents.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Reveromycin A | Purified Osteoclasts | MTT Assay | 0.2 µM | |
| Reveromycin A | Multiple Myeloma (INA-6) in co-culture with Osteoclasts | 7-AAD Staining | 1 µM (effective concentration) | |
| Zoledronic Acid | Multiple Myeloma (INA-6) in co-culture with Osteoclasts | 7-AAD Staining | 5 µM (effective concentration) | |
| Bortezomib | Multiple Myeloma (RPMI 8226) | Not Specified | 7 nM | |
| Bortezomib | Multiple Myeloma (U-266) | MTT Assay | 7.1 nM | |
| Bortezomib | Multiple Myeloma (MM1S) | Not Specified | 15.2 nM |
Signaling Pathways and Mechanism of Action
Reveromycin A's antiproliferative effects are rooted in its ability to disrupt essential cellular processes. The primary target is the inhibition of protein synthesis through the binding to isoleucyl-tRNA synthetase. Additionally, its activity is linked to the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the antiproliferative effects of Reveromycin A.
Cell Viability Assay (WST-8)
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
96-well plates
-
Cell culture medium
-
Reveromycin A and other test compounds
-
WST-8 solution (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Add 10 µL of various concentrations of the test compounds to the wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in cells by treating with Reveromycin A for the desired time.
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Caspase Cleavage
This technique is used to detect the cleavage of caspases, which is a hallmark of apoptosis.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Sp1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
References
- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhibitory-mechanism-of-reveromycin-a-at-the-trna-binding-site-of-a-class-i-synthetase - Ask this paper | Bohrium [bohrium.com]
Independent Verification of Reveromycin D's Inhibitory Effects on EGF Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Reveromycin D on the Epidermal Growth Factor (EGF) response with other established EGFR inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to this compound and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a common driver in the development and progression of various cancers.[1] Consequently, EGFR has become a major target for anticancer therapies. These therapies primarily include small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Reveromycins are a class of polyketide antibiotics. While this compound has been identified as an inhibitor of the mitogenic activity of EGF, detailed studies on its specific inhibitory mechanism and potency are limited. However, its close analog, Reveromycin A, has been shown to inhibit Transforming Growth Factor-alpha (TGF-α)-dependent cell proliferation.[2] Since TGF-α is a ligand for the EGFR, these findings suggest that Reveromycins may interfere with the EGFR signaling pathway. This guide will use data available for Reveromycin A as a proxy for the Reveromycin class to compare its effects with well-established EGFR TKIs.
Comparative Analysis of Inhibitory Potency
To provide a quantitative comparison, the half-maximal inhibitory concentration (IC50) values for Reveromycin A and several FDA-approved EGFR TKIs are presented below. The A431 cell line, a human epidermoid carcinoma cell line with high EGFR expression, is a commonly used model for such studies.
| Inhibitor | Target/Mechanism | Cell Line | IC50 (Concentration) | Citation(s) |
| Reveromycin A | Inhibition of TGF-α-dependent proliferation | BG-1 (human ovarian carcinoma) | 30-300 nM | [2] |
| Gefitinib | EGFR Tyrosine Kinase | A431 | 1.86 ± 0.45 µM (72h) | [3] |
| Erlotinib | EGFR Tyrosine Kinase | A431 | 1.531 µM | |
| Afatinib | EGFR/HER2 Tyrosine Kinase (irreversible) | PC-9 (NSCLC) | 0.28 nM | |
| Dacomitinib | Pan-ErbB Tyrosine Kinase (irreversible) | Multiple HNSCC cell lines | <10 nM to >1 µM |
Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell line, incubation time, assay method). This table serves as a general reference for the potency of these inhibitors.
Mechanisms of Action
The inhibitory mechanism of Reveromycins on the EGF response appears to be distinct from that of the classical EGFR TKIs.
Reveromycin's Putative Mechanism
The primary molecular target of Reveromycin A is reportedly the inhibition of isoleucyl-tRNA synthetase, which leads to a global reduction in protein synthesis. This, in turn, would affect the production of proteins essential for cell proliferation, thereby indirectly inhibiting the cellular response to growth factors like EGF.
EGFR Tyrosine Kinase Inhibitors (TKIs)
EGFR TKIs, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that bind to the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Experimental Protocols
Independent verification of the inhibitory effects of this compound on the EGF response can be achieved through a series of well-established experimental protocols.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors (e.g., Gefitinib) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
EGFR Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of EGFR activation.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the inhibitor for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathway Overview
The EGF signaling pathway is a complex cascade of molecular events that ultimately leads to cell proliferation.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Reveromycin D and C: A Comparative Analysis
A detailed examination of the available data on Reveromycin D and C reveals distinct anticancer profiles, with current research predominantly highlighting the cytotoxic and proliferation-inhibiting activities of Reveromycin C against specific cancer cell lines. While information on this compound's anticancer properties remains limited in publicly accessible literature, a side-by-side comparison based on existing data for Reveromycin C provides valuable insights for researchers in oncology and drug discovery.
Executive Summary
Data Presentation: A Focus on Reveromycin C
Due to the current lack of available data for this compound, the following table summarizes the reported anticancer activities of Reveromycin C.
| Compound | Cancer Cell Line | Cell Type | Potency Metric | Value |
| Reveromycin C | KB | Human Oral Epidermoid Carcinoma | IC50 | 2.0 µg/mL[1] |
| Reveromycin C | K562 | Human Chronic Myelogenous Leukemia | IC50 | 2.0 µg/mL[1] |
| Reveromycin C | NRK (sarcoma-virus-transformed) | Rat Kidney | EC50 | 1.58 µg/mL[1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half-maximal response. In this context, it refers to the reversal of transformed cell morphology.
Mechanism of Action: Insights from the Reveromycin Family
While the specific anticancer mechanism of Reveromycin C and D has not been extensively elucidated, studies on the related compound, Reveromycin A, offer potential insights. Reveromycin A has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly under acidic conditions often found in tumor microenvironments.[2] This effect is mediated through the inhibition of isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. It is plausible that Reveromycin C and D may share a similar mechanism of action, though further investigation is required to confirm this.
Reveromycin C has also been identified as an inhibitor of the mitogenic activity induced by the epidermal growth factor (EGF).[3] EGF and its receptor (EGFR) play a critical role in cell proliferation and survival, and their signaling pathways are often dysregulated in cancer. By inhibiting EGF-induced mitogenic activity, Reveromycin C may disrupt this key cancer-promoting pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the anticancer properties of compounds like Reveromycin C and D.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Reveromycin C) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1. A generalized workflow for determining the in vitro cytotoxicity of Reveromycin C or D against cancer cell lines.
Figure 2. A potential mechanism of action for Reveromycin C and D, extrapolated from the known activity of Reveromycin A.
Future Directions
The significant gap in the scientific literature regarding the anticancer properties of this compound presents a clear opportunity for future research. A direct, side-by-side comparative study of this compound and C against a broad panel of cancer cell lines is warranted. Such a study should include the determination of IC50 values, elucidation of their effects on cell cycle progression and apoptosis, and investigation into their specific molecular targets and signaling pathways. This research will be crucial in determining the potential of this compound as a novel anticancer agent and in further understanding the structure-activity relationships within the reveromycin class of compounds.
References
Evaluating the Specificity of Reveromycin D Against Different Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Reveromycin D's potential antifungal specificity, drawing upon available data for its close structural analog, Reveromycin A. Due to a lack of specific experimental data for this compound in the public domain, this document leverages information on Reveromycin A to provide a foundational understanding of its potential efficacy and mechanism of action against various fungal pathogens. This guide also presents a comparison with established antifungal agents, offering insights for future research and drug development.
Executive Summary
Reveromycin A, a polyketide antibiotic, has demonstrated a noteworthy breadth of antifungal activity against both plant and human fungal pathogens. Its primary mechanism of action involves the specific inhibition of isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi.[1][2][3][4][5] While direct data on this compound is limited, the structural similarities suggest a comparable mode of action and potential as a selective antifungal agent. This guide synthesizes the available data for Reveromycin A, presents standardized experimental protocols for antifungal susceptibility testing, and visually represents its mechanism of action.
Comparative Antifungal Activity
Quantitative data on the antifungal activity of Reveromycin A is summarized below. It is important to note that the efficacy of Reveromycins can be influenced by pH, with increased activity observed under acidic conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Reveromycin A Against Various Fungal Pathogens
| Fungal Pathogen | MIC (µg/mL) | pH | Reference |
| Candida albicans | ~1.7 (3 µM) | 3.0 | |
| Plant Pathogenic Fungi (general) | 16 - 64 | Not Specified |
Note: Data for this compound is not currently available. The data presented is for Reveromycin A and should be considered as an indicator of potential activity.
Table 2: Comparison of Antifungal Agents' Spectrum of Activity
| Antifungal Agent | Class | General Spectrum of Activity |
| Reveromycin A (as a proxy for this compound) | Polyketide | Broad-spectrum including Candida and various plant pathogenic fungi. |
| Fluconazole | Azole | Active against most Candida species (with notable exceptions like C. krusei and some C. glabrata strains), and Cryptococcus neoformans. |
| Amphotericin B | Polyene | Broad-spectrum fungicidal activity against most pathogenic yeasts and molds, including Candida, Aspergillus, and Cryptococcus. |
| Caspofungin | Echinocandin | Active against most Candida species and has activity against Aspergillus species. |
Mechanism of Action: Isoleucyl-tRNA Synthetase Inhibition
Reveromycin A exerts its antifungal effect by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the fungal protein synthesis machinery. This inhibition prevents the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), thereby halting protein production and leading to cell growth arrest and, ultimately, cell death. This specific targeting of a key fungal enzyme contributes to its selective toxicity against fungi.
Caption: Mechanism of action of this compound (postulated) via inhibition of isoleucyl-tRNA synthetase.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal specificity of a compound like this compound. These protocols are based on established standards.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
a. Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or until sporulation (molds).
-
Prepare a fungal suspension in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and a slightly higher concentration for molds.
b. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared fungal suspension.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
c. MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For agents like amphotericin B, the endpoint is often 100% inhibition. The endpoint for this compound would need to be established.
Experimental Workflow for Antifungal Specificity Evaluation
The following diagram outlines a typical workflow for assessing the specificity of a novel antifungal compound.
Caption: A streamlined workflow for evaluating the antifungal specificity of a new compound.
Conclusion and Future Directions
The available evidence for Reveromycin A suggests that this compound holds promise as a specific antifungal agent with a well-defined molecular target. Its mechanism of inhibiting isoleucyl-tRNA synthetase is distinct from many currently used antifungals, which primarily target the cell membrane or cell wall. This novel mechanism could be advantageous in combating fungal strains that have developed resistance to existing drug classes.
However, a comprehensive evaluation of this compound is imperative. Future research should focus on:
-
Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species, as well as emerging multidrug-resistant strains.
-
Conducting direct comparative studies of this compound against standard-of-care antifungal drugs to accurately assess its relative potency and spectrum.
-
Investigating the potential for synergistic effects when this compound is combined with other antifungal agents.
-
Elucidating the precise molecular interactions of this compound with fungal isoleucyl-tRNA synthetase to guide the development of even more potent and specific derivatives.
The insights gained from such studies will be crucial in determining the clinical potential of this compound as a next-generation antifungal therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. inhibitory-mechanism-of-reveromycin-a-at-the-trna-binding-site-of-a-class-i-synthetase - Ask this paper | Bohrium [bohrium.com]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Reveromycin D and its Analogs: A Comparative Guide
Reveromycin D belongs to a class of polyketide antibiotics known for their potent biological activities, including antifungal, anti-cancer, and anti-osteoporotic effects. Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of novel therapeutics with improved efficacy and selectivity. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationships (SAR), experimental data, and the underlying molecular mechanisms. While much of the detailed research has focused on the closely related Reveromycin A, the structural similarities allow for strong inferences regarding this compound's mode of action.
Comparative Biological Activity
The biological activity of Reveromycins is highly dependent on their chemical structure. Modifications to the side chain and the spiroacetal core can significantly impact their potency. While comprehensive quantitative data for a wide range of this compound analogs is limited in publicly available literature, studies on related Reveromycins provide valuable insights into the structure-activity relationship.
| Compound/Analog | Key Structural Feature(s) | Biological Activity | Reference |
| Reveromycin A | 6,6-spiroacetal core, C18 hemisuccinate | Potent inhibitor of eukaryotic protein synthesis, induces apoptosis, antifungal. | [1] |
| Reveromycin B | 5,6-spiroacetal core (rearranged from Reveromycin A) | Very weak biological activity compared to Reveromycin A, C, and D. | [1] |
| Reveromycin C | Similar to Reveromycin A | Similar biological activities to Reveromycin A. | [1] |
| This compound | Similar to Reveromycin A | Similar biological activities to Reveromycin A. | [1] |
| 17-hydroxy-RM-T | Hydroxylation at C17 instead of C18 | Comparable anti-malarial activity to Reveromycin A and T, with low cytotoxicity. | |
| 17-hemisuccinyloxy-RM-T | Hemisuccinyloxy group at C17 | Comparable anti-multiple myeloma activity to Reveromycin A and T, with low cytotoxicity. |
Key Observations from SAR Studies:
-
Spiroacetal Core: The 6,6-spiroacetal core of Reveromycin A (and presumably D) is critical for its potent biological activity. Rearrangement to the 5,6-spiroacetal structure, as seen in Reveromycin B, leads to a significant loss of function.[1]
-
Side Chains: The nature of the side chains significantly influences the biological effects. The similar activities of Reveromycins A, C, and D suggest that minor variations in the side chain are tolerated, whereas the drastic drop in activity for Reveromycin B highlights the importance of the overall conformation dictated by the spiroacetal.
-
C5 Hydroxyl and C24 Carboxyl Groups: Studies on Reveromycin A have shown that the C5 hydroxyl group and the C24 carboxyl group are crucial for its inhibitory effects on isoleucyl-tRNA synthetase and in vitro protein synthesis.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase and Induction of Apoptosis
The primary molecular target of Reveromycin A is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By binding to IleRS, Reveromycin A prevents the charging of tRNA with isoleucine, leading to a halt in protein production and subsequently inducing apoptosis (programmed cell death). Given the high structural and biological similarity, this compound is presumed to act through the same mechanism. The induction of apoptosis by Reveromycin A has been shown to proceed through the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro assays to determine their cytotoxicity, target engagement, and mechanism of action. Below are detailed protocols for key experiments.
Cytotoxicity Screening Workflow
A typical workflow for assessing the cytotoxic activity of novel compounds like this compound analogs is outlined below.
Caption: General workflow for cytotoxicity screening.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the aminoacylation activity of IleRS.
-
Materials:
-
Recombinant human or yeast IleRS
-
[³H]-Isoleucine
-
tRNA specific for isoleucine (tRNAIle)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, [³H]-Isoleucine, and tRNAIle.
-
Add varying concentrations of the this compound analog or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the recombinant IleRS enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the tRNA.
-
Filter the mixture through glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Isoleucine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of IleRS activity for each compound concentration and determine the IC50 value.
-
Caspase-9 Activation by Western Blot
This method detects the cleavage of pro-caspase-9 into its active form, indicating the activation of the intrinsic apoptotic pathway.
-
Materials:
-
Cells treated with this compound or analogs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against caspase-9 (detects both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Procedure:
-
Treat cells with the test compounds for various time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the bands corresponding to pro-caspase-9 (approx. 47 kDa) and cleaved caspase-9 (approx. 35/37 kDa) using an imaging system. An increase in the cleaved form indicates caspase-9 activation.
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Reveromycin D
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of Reveromycin D, aligning with general best practices for cytotoxic laboratory waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound should always occur within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols.[5]
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
This compound Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound waste.
Detailed Disposal Procedures
Follow these step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste contaminated with this compound must be segregated into dedicated, clearly marked cytotoxic waste containers. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated lab consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper, and vials).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant cytotoxic sharps container.
Step 2: Container Labeling and Management
Proper labeling is crucial for regulatory compliance and the safety of waste handlers.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, rigid container with a secure lid. Lined with a heavy-duty, yellow chemotherapy waste bag. | "CYTOTOXIC WASTE - INCINERATE ONLY", "HAZARDOUS WASTE", Chemical Name: this compound |
| Liquid Waste | Leak-proof, shatter-resistant container (e.g., plastic-coated glass or polyethylene). | "CYTOTOXIC LIQUID WASTE - INCINERATE ONLY", "HAZARDOUS WASTE", Chemical Name: this compound, Approximate Concentration |
| Sharps | Puncture-resistant container specifically designed for cytotoxic sharps. | "CYTOTOXIC SHARPS - INCINERATE ONLY", "HAZARDOUS WASTE" |
Containers should be sealed when not in immediate use and should not be overfilled.
Step 3: Temporary Storage in the Laboratory
Sealed cytotoxic waste containers must be stored in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked with a warning sign.
Step 4: Professional Waste Disposal
The disposal of cytotoxic waste is highly regulated. Under no circumstances should this compound waste be disposed of in the regular trash, down the drain, or through autoclaving. Autoclaving may not effectively degrade the compound and could lead to the aerosolization of hazardous materials.
Engage a licensed and reputable hazardous waste disposal company for the collection, transportation, and final disposal of all this compound waste. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations. The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.
Spill Management Protocol
In the event of a this compound spill, immediate action is required to contain the contamination and protect personnel.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential individuals.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, all personnel involved must wear the full PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., ethanol) to avoid generating dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Spill: Using forceps, carefully place all contaminated absorbent materials into a designated cytotoxic waste container. Clean the spill area with a detergent solution, followed by a thorough rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.
-
Decontaminate: Decontaminate all non-disposable equipment used in the cleanup process.
-
Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Chemical Deactivation
Currently, there are no universally established and validated chemical deactivation protocols specifically for this compound. While some cytotoxic drugs can be degraded by oxidizing agents like sodium hypochlorite or hydrogen peroxide, the efficacy of these methods for this compound is unknown. Attempting unvalidated chemical deactivation is not recommended as it could produce other hazardous byproducts. Therefore, the most reliable and safest disposal method remains collection by a licensed hazardous waste service for high-temperature incineration.
References
- 1. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling Reveromycin D
Absence of specific safety data for Reveromycin D necessitates handling it as a potent compound with unknown toxicity. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, based on established best practices for managing uncharacterized chemical agents.
Immediate Safety and Handling Protocols
Given the lack of a specific Safety Data Sheet (SDS), all operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated handling area should be clearly demarcated.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent skin and eye contact and respiratory exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gown or apron- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant boots or shoe covers |
Operational Workflow for Handling this compound
A systematic workflow is essential for safely handling potent, uncharacterized compounds like this compound. The following diagram illustrates the key steps from preparation to disposal.
Caption: Operational workflow for handling this compound.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.
Spill Response Protocol
Caption: Step-by-step spill response for this compound.
Spill Kit Contents
A dedicated spill kit for potent compounds should be readily accessible.
| Item | Quantity | Purpose |
| Absorbent pads/powder | Sufficient to contain a small spill | Absorb liquid spills |
| Chemical-resistant gloves (double pair) | 2 pairs | Hand protection |
| Disposable coveralls | 1 | Body protection |
| Goggles/Face shield | 1 | Eye and face protection |
| N95 or higher respirator | 1 | Respiratory protection from powders |
| Plastic scraper and dustpan | 1 set | Collect solid waste |
| Sealable hazardous waste bags | 2 | Containment of contaminated materials |
| "Hazardous Waste" labels | Several | Proper labeling of waste |
Disposal Plan
As a compound of unknown toxicity, all waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Disposal
-
Solid Waste: Collect all contaminated solid materials, including PPE, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label before disposal.
-
EHS Contact: Once waste containers are full, contact your institution's EHS department to arrange for proper disposal. Do not dispose of any this compound waste down the drain or in the regular trash.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the uncharacterized compound this compound. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
